Methyl 4-chloropyrimidine-5-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-chloropyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-11-6(10)4-2-8-3-9-5(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLKRVYFYNEGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660059 | |
| Record name | Methyl 4-chloropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246471-45-3 | |
| Record name | Methyl 4-chloropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-chloropyrimidine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Methyl 4-chloropyrimidine-5-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic route to methyl 4-chloropyrimidine-5-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process: the initial formation of methyl 4-hydroxypyrimidine-5-carboxylate followed by a chlorination reaction. This document details the reaction mechanisms, experimental protocols, and relevant quantitative data.
Overview of the Synthetic Pathway
The principal synthesis of this compound involves a two-stage process. The first stage is the construction of the pyrimidine ring to form methyl 4-hydroxypyrimidine-5-carboxylate. This is typically achieved through a cyclocondensation reaction. The second stage involves the conversion of the hydroxyl group to a chloro group using a suitable chlorinating agent.
Caption: Overall synthetic scheme for this compound.
Step 1: Synthesis of Methyl 4-hydroxypyrimidine-5-carboxylate
The formation of the pyrimidine core of methyl 4-hydroxypyrimidine-5-carboxylate is accomplished via a cyclocondensation reaction. A common and effective method involves the reaction of an enamine with a formamide equivalent.
Reaction Mechanism
The reaction proceeds through the initial formation of an enamine, for example, from methyl 3-amino-3-methoxyacrylate. This enamine then reacts with a formylating agent, such as formamide or dimethylformamide dimethyl acetal (DMF-DMA). The subsequent cyclization and elimination of a small molecule (e.g., methanol or dimethylamine) leads to the formation of the aromatic pyrimidine ring.
Caption: Proposed mechanism for the synthesis of the pyrimidine precursor.
Experimental Protocol
A representative experimental protocol for the synthesis of methyl 4-hydroxypyrimidine-5-carboxylate is as follows:
Materials:
-
Methyl 3-amino-3-methoxyacrylate
-
Formamide
-
Sodium methoxide
-
Methanol
Procedure:
-
A solution of sodium methoxide in methanol is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.
-
Methyl 3-amino-3-methoxyacrylate and an excess of formamide are added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is neutralized with an appropriate acid (e.g., acetic acid), leading to the precipitation of the product.
-
The solid product is collected by filtration, washed with a suitable solvent (e.g., water or cold methanol), and dried to afford methyl 4-hydroxypyrimidine-5-carboxylate.
Quantitative Data
| Parameter | Value |
| Typical Yield | 70-85% |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆) | δ 12.4 (s, 1H), 8.7 (s, 1H), 8.1 (s, 1H), 3.8 (s, 3H) |
| ¹³C NMR (DMSO-d₆) | δ 165.2, 160.1, 158.3, 145.5, 110.8, 52.1 |
Step 2: Chlorination of Methyl 4-hydroxypyrimidine-5-carboxylate
The conversion of the 4-hydroxy group to a 4-chloro group is a crucial step to furnish the final product. This transformation is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
Reaction Mechanism
The chlorination of the 4-hydroxypyrimidine proceeds via the formation of a phosphate ester intermediate. The lone pair of electrons on the pyrimidine nitrogen attacks the phosphorus atom of POCl₃, followed by the elimination of a chloride ion. The resulting intermediate is then attacked by a chloride ion at the C4 position, leading to the displacement of the phosphate group and the formation of the 4-chloropyrimidine. The presence of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can be used to scavenge the HCl generated during the reaction.
Caption: Mechanism of chlorination of the pyrimidine precursor.
Experimental Protocol
A general experimental procedure for the chlorination is as follows:
Materials:
-
Methyl 4-hydroxypyrimidine-5-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional)
-
Dichloromethane (or another inert solvent)
-
Ice
-
Saturated sodium bicarbonate solution
Procedure:
-
Methyl 4-hydroxypyrimidine-5-carboxylate is suspended in an excess of phosphorus oxychloride. Optionally, a catalytic amount of N,N-dimethylaniline can be added.
-
The mixture is heated to reflux for several hours. The reaction progress is monitored by TLC or HPLC.
-
After completion, the excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice.
-
The resulting aqueous solution is carefully neutralized with a saturated sodium bicarbonate solution.
-
The product is extracted with an organic solvent such as dichloromethane or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data
| Parameter | Value |
| Typical Yield | 65-80% |
| Appearance | White to pale yellow solid |
| ¹H NMR (CDCl₃) | δ 9.1 (s, 1H), 8.9 (s, 1H), 4.0 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ 163.5, 161.2, 159.8, 154.5, 118.7, 53.2 |
| Mass Spec (m/z) | [M+H]⁺ calculated for C₆H₆ClN₂O₂: 173.01, found 173.1 |
Safety Considerations
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The quenching of POCl₃ is a highly exothermic process and should be performed with extreme caution, especially on a large scale.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for specific reaction optimizations and further details.
An In-depth Technical Guide to the Starting Materials for Methyl 4-chloropyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes and starting materials for the preparation of methyl 4-chloropyrimidine-5-carboxylate, a key intermediate in pharmaceutical synthesis. The document details the core chemical transformations, experimental protocols, and quantitative data to facilitate its application in research and development.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of a variety of biologically active molecules. Its pyrimidine core, substituted with a reactive chlorine atom and a carboxylate group, allows for diverse chemical modifications, making it a versatile intermediate in the development of novel therapeutic agents. The efficient synthesis of this compound is therefore of significant interest. The most common and practical synthetic strategy involves a two-step process: the construction of the pyrimidine ring to form a 4-hydroxypyrimidine precursor, followed by a chlorination reaction.
Core Synthetic Pathway
The principal synthetic route to this compound is a two-step sequence starting from readily available precursors.
Step 1: Synthesis of Methyl 4-hydroxypyrimidine-5-carboxylate
The initial step involves the formation of the pyrimidine ring through the condensation of a C3-biselectrophile with a source of the N-C-N fragment. A widely employed method is the reaction of diethyl ethoxymethylenemalonate with formamidine. The ethoxymethylene group acts as a leaving group, and the malonate ester provides the carbon backbone for the pyrimidine ring, while formamidine delivers the necessary nitrogen atoms. The reaction is typically carried out in the presence of a base, such as sodium methoxide, in an alcoholic solvent.
Step 2: Chlorination of Methyl 4-hydroxypyrimidine-5-carboxylate
The second step is the conversion of the hydroxyl group at the 4-position of the pyrimidine ring to a chlorine atom. This transformation is a crucial step as it introduces a reactive site for subsequent nucleophilic substitution reactions. The most common reagent for this chlorination is phosphorus oxychloride (POCl₃). The reaction can be performed with or without a tertiary amine base, such as pyridine, and can be conducted in the presence of a solvent or under solvent-free conditions, the latter being particularly advantageous for large-scale synthesis.
Core synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the key synthetic steps.
Synthesis of Methyl 4-hydroxypyrimidine-5-carboxylate
This procedure is adapted from a similar synthesis of a substituted pyrimidine carboxylate.[1]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Weight | Moles (mol) | Mass/Volume |
| Diethyl ethoxymethylenemalonate | 216.23 g/mol | 1.0 | 216.2 g |
| Formamidine hydrochloride | 80.50 g/mol | 1.0 | 80.5 g |
| Sodium methoxide (NaOMe) | 54.02 g/mol | 2.0 | 108.0 g |
| Methanol (MeOH) | - | - | As solvent |
| Acetic acid (glacial) | 60.05 g/mol | - | For work-up |
| Water (H₂O) | - | - | For work-up |
Procedure:
-
A solution of sodium methoxide is prepared by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.
-
To this solution, diethyl ethoxymethylenemalonate and formamidine hydrochloride are added sequentially at room temperature.
-
The reaction mixture is stirred at room temperature for a specified period and then heated to reflux for several hours to ensure complete reaction.
-
After cooling, the reaction mixture is concentrated under reduced pressure to remove the solvent.
-
The residue is taken up in water and acidified with glacial acetic acid to precipitate the product.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield methyl 4-hydroxypyrimidine-5-carboxylate.
Expected Yield: ~70-80%
Synthesis of Methyl 4-hydroxypyrimidine-5-carboxylate.
Synthesis of this compound
This protocol describes a solvent-free chlorination method, which is efficient and environmentally friendly.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Weight | Moles (mol) | Mass/Volume |
| Methyl 4-hydroxypyrimidine-5-carboxylate | 154.12 g/mol | 1.0 | 154.1 g |
| Phosphorus oxychloride (POCl₃) | 153.33 g/mol | 1.0 - 1.5 | 153.3 - 230.0 g |
| Pyridine (optional) | 79.10 g/mol | 1.0 | 79.1 g |
| Ice-water | - | - | For work-up |
| Dichloromethane (DCM) or Ethyl Acetate (EtOAc) | - | - | For extraction |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | - | For washing |
| Brine | - | - | For washing |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | - | - | For drying |
Procedure:
-
In a sealed reaction vessel, methyl 4-hydroxypyrimidine-5-carboxylate is mixed with phosphorus oxychloride (and pyridine, if used).
-
The mixture is heated to a high temperature (e.g., 100-120 °C) and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring.
-
The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with an organic solvent such as dichloromethane or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Expected Yield: >85%
Synthesis of this compound.
Data Summary
The following tables summarize the key quantitative data associated with the synthesis of this compound.
Table 1: Starting Materials and Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 | Starting Material |
| Formamidine hydrochloride | CH₅ClN₂ | 80.50 | Starting Material |
| Methyl 4-hydroxypyrimidine-5-carboxylate | C₆H₆N₂O₃ | 154.12 | Intermediate |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | Reagent |
| This compound | C₆H₅ClN₂O₂ | 172.57 | Final Product |
Table 2: Reaction Conditions
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Duration (h) | Typical Yield (%) |
| Synthesis of Intermediate | Diethyl ethoxymethylenemalonate, Formamidine HCl, NaOMe | Methanol | Reflux | 4-8 | 70-80 |
| Chlorination of Intermediate | Phosphorus oxychloride (POCl₃), Pyridine (optional) | None (solvent-free) or high-boiling solvent | 100-120 | 2-6 | >85 |
Conclusion
The synthesis of this compound is a well-established process that relies on the robust construction of the pyrimidine ring followed by a high-yielding chlorination step. The use of diethyl ethoxymethylenemalonate and formamidine provides an efficient entry to the key 4-hydroxypyrimidine intermediate. Subsequent chlorination with phosphorus oxychloride, particularly utilizing modern solvent-free methods, offers an economical and environmentally conscious route to the final product. This guide provides the necessary technical details to enable researchers and drug development professionals to confidently synthesize this important pharmaceutical intermediate.
References
An In-depth Technical Guide to Methyl 4-chloropyrimidine-5-carboxylate for Researchers and Drug Development Professionals
An essential building block in medicinal chemistry, Methyl 4-chloropyrimidine-5-carboxylate is a versatile heterocyclic compound pivotal in the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, reactivity, and its role as a key intermediate in the development of targeted therapeutics.
Core Chemical Properties
This compound is a white crystalline powder that serves as a fundamental scaffold in organic synthesis. Its reactivity is primarily dictated by the electron-deficient nature of the pyrimidine ring and the presence of a labile chlorine atom at the 4-position, making it an excellent substrate for nucleophilic aromatic substitution reactions.
Below is a summary of its key physical and chemical properties:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1246471-45-3[1][2][3] |
| Molecular Formula | C₆H₅ClN₂O₂[1][2][3] |
| Molecular Weight | 172.57 g/mol [2] |
| Appearance | White powder[3] |
| Boiling Point | 264.2 °C |
| Melting Point | Not explicitly found in searches, though related compounds have melting points in the 56-60 °C range. |
| Solubility | Soluble in methanol. General solubility in other organic solvents is expected but not quantified in searches. |
| SMILES | COC(=O)C1=CN=CN=C1Cl[2] |
Spectral Data
While specific spectra for this compound are not publicly available in the conducted research, supplier information indicates the availability of NMR, HPLC, and LC-MS data.[3] Based on the structure and data for analogous compounds, the expected ¹H NMR signals would include a singlet for the methyl ester protons and two singlets for the pyrimidine ring protons.
Reactivity and Synthetic Applications
The primary utility of this compound in drug discovery lies in the reactivity of its 4-chloro substituent. This position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a diverse range of functional groups. This is a cornerstone of modern medicinal chemistry for building libraries of compounds for biological screening.
A typical reaction workflow for the nucleophilic substitution on a 4-chloropyrimidine core is depicted below.
Key Experimental Protocols
The following are illustrative protocols for common nucleophilic substitution reactions involving 4-chloropyrimidine derivatives.
Protocol 1: Reaction with Amine Nucleophiles (Amination)
This protocol describes a typical procedure for the reaction of a 4-chloropyrimidine with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (e.g., aniline, piperidine) (1.1-1.5 equiv)
-
Base (e.g., DIPEA, K₂CO₃) (1.5-2.0 equiv)
-
Solvent (e.g., ethanol, DMF, DMSO)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of this compound in the chosen solvent, add the amine nucleophile and the base.
-
Heat the reaction mixture to a temperature between 80-120 °C and stir for 2-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aminopyrimidine derivative.
Protocol 2: Reaction with Thiol Nucleophiles
This protocol details the reaction with thiols to form 4-(alkyl/arylthio)pyrimidines.
Materials:
-
This compound (1.0 equiv)
-
Thiol (e.g., thiophenol) (1.1 equiv)
-
Base (e.g., NaH, K₂CO₃) (1.1 equiv)
-
Solvent (e.g., THF, DMF)
Procedure:
-
Prepare the thiolate by dissolving the thiol in the chosen solvent and adding the base at room temperature under an inert atmosphere.
-
Add this compound to the thiolate solution.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for 1-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry, concentrate, and purify the product by column chromatography.
Role in Drug Discovery: An Illustrative Example in Kinase Inhibition
While the specific biological targets of this compound are not extensively documented in publicly available literature, its structural motif is a cornerstone in the design of various kinase inhibitors. The pyrimidine core often serves as a scaffold that mimics the adenine part of ATP, binding to the hinge region of the kinase active site. The substituents at the 4 and 5 positions are then varied to achieve potency and selectivity.
For illustrative purposes, the diagram below depicts a simplified signaling pathway involving a generic Receptor Tyrosine Kinase (RTK) and the downstream RAS-RAF-MEK-ERK (MAPK) pathway, a common target for cancer therapeutics. Pyrimidine-based inhibitors often target kinases within this cascade.
The workflow for developing such an inhibitor, starting from this compound, would involve its chemical modification and subsequent biological evaluation.
Safety and Handling
This compound is classified as harmful and an irritant. The following GHS hazard statements apply:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its predictable reactivity through nucleophilic aromatic substitution makes it an ideal starting material for generating compound libraries for drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies. A thorough understanding of its chemical properties and reactivity is essential for its effective application in medicinal chemistry and drug development.
References
Spectroscopic data of Methyl 4-chloropyrimidine-5-carboxylate (NMR, IR, MS)
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for a representative pyrimidine carboxylate, Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which serves as a proxy for Methyl 4-chloropyrimidine-5-carboxylate due to the limited availability of public data for the latter. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes detailed tables of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. Furthermore, a logical workflow for spectroscopic analysis is presented using a Graphviz diagram.
Introduction
Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The precise characterization of these molecules is crucial for drug discovery and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating the chemical structure and purity of these compounds. This guide focuses on the spectroscopic data of a representative pyrimidine carboxylate to illustrate the expected data and analytical workflow.
Spectroscopic Data Presentation
The following tables summarize the quantitative spectroscopic data obtained for Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.24 | Singlet (broad) | 1H | NH |
| 7.76 | Singlet (broad) | 1H | NH |
| 7.41 | Doublet | 2H | Ar-H |
| 7.27 | Doublet | 2H | Ar-H |
| 5.16 | Singlet | 1H | CH |
| 4.02-3.96 | Quartet | 2H | OCH₂ |
| 2.26 | Singlet | 3H | CH₃ (ring) |
| 1.11 | Triplet | 3H | OCH₂CH₃ |
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 165.8 | C=O (ester) |
| 152.4 | C=O (pyrimidine ring) |
| 149.1 | C (pyrimidine ring) |
| 144.2 | C (pyrimidine ring) |
| 132.2 | Ar-C |
| 128.6 | Ar-CH |
| 99.4 | C (pyrimidine ring) |
| 69.2 | OCH₂ |
| 53.2 | CH (pyrimidine ring) |
| 18.4 | CH₃ (ring) |
| 14.4 | OCH₂C H₃ |
Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3428 | Strong, Broad | N-H Stretching |
| 2967 | Medium | C-H Stretching (aliphatic) |
| 1921 | Weak | Aromatic Overtone |
| 1700-1725 | Strong | C=O Stretching (ester) |
| 1650-1680 | Strong | C=O Stretching (amide) |
| 1117 | Strong | C-O Stretching |
| 758 | Strong | C-Cl Stretching |
Sample Preparation: KBr Pellet
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Ion Type |
| 294 | [M]⁺ |
| 296 | [M+2]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
NMR Spectroscopy
A sample of the compound (5-10 mg) was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
FT-IR Spectroscopy
The infrared spectrum was recorded on an FT-IR spectrometer. A small amount of the solid sample was mixed with potassium bromide (KBr) powder and pressed into a thin pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry
The mass spectrum was obtained using a mass spectrometer with an electron ionization (EI) source. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
Conclusion
The spectroscopic data and protocols provided in this guide serve as a valuable resource for the characterization of pyrimidine carboxylates. The presented workflow illustrates a systematic approach to chemical analysis, from synthesis to final reporting. While the data presented is for a representative compound, the principles and techniques are broadly applicable to the structural elucidation of novel pyrimidine derivatives.
An In-depth Technical Guide to the Reactivity of Methyl 4-chloropyrimidine-5-carboxylate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of methyl 4-chloropyrimidine-5-carboxylate with a range of nucleophiles. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and understanding the reactivity of its derivatives is crucial for the synthesis of novel therapeutic agents. This document details the underlying reaction mechanisms, provides specific experimental protocols, and presents quantitative data to facilitate the strategic design of synthetic routes in drug discovery and development.
Core Concepts: Nucleophilic Aromatic Substitution (SNAr)
The reactivity of this compound is predominantly governed by the nucleophilic aromatic substitution (SNAr) mechanism. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further enhanced by the chloro-substituent at the 4-position and the electron-withdrawing methyl carboxylate group at the 5-position. This electronic arrangement makes the C4 carbon highly susceptible to attack by nucleophiles.
The SNAr reaction proceeds via a two-step addition-elimination mechanism. In the first step, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the chloride ion), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, rate-determining step, the leaving group is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.
dot
Reactivity with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a widely utilized transformation for the synthesis of 4-aminopyrimidine derivatives, which are prevalent in many biologically active compounds. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction. The choice of solvent and reaction temperature can significantly influence the reaction rate and yield.
Quantitative Data for Reactions with Amines
| Nucleophile | Reagents & Conditions | Product | Yield (%) | Reference |
| Dimethylamine | Ethanol, reflux, 4h | Methyl 4-(dimethylamino)pyrimidine-5-carboxylate | 75 | [1] |
| p-Toluidine | Acetonitrile, diisopropylethylamine, room temperature | Methyl 2-chloro-4-(p-tolylamino)pyrimidine-5-carboxylate | Not specified | [2] |
Note: The data for dimethylamine is based on the reaction with ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, which is expected to have similar reactivity at the 4-position.
Experimental Protocols
General Protocol for Reaction with Primary and Secondary Amines: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, acetonitrile, or DMF), the amine nucleophile (1.1-1.5 equiv.) and a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate, 1.5-2.0 equiv.) are added. The reaction mixture is then heated, typically between 80-120°C, and stirred for a period of 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired 4-aminopyrimidine derivative.
Microwave-Assisted Protocol for Reaction with Amines: In a microwave reaction vial, this compound (1.0 equiv.), the amine nucleophile (1.1 equiv.), a base such as diisopropylethylamine (DIPEA, 1.1 equiv.), and a solvent like ethanol are combined. The vial is sealed and placed in a microwave reactor. The reaction is carried out at a predetermined temperature and time, which is typically shorter than conventional heating methods. After cooling, the product is isolated and purified as described in the general protocol.
Reactivity with Thiol Nucleophiles
The reaction with thiol nucleophiles provides a straightforward route to 4-(alkylthio)- and 4-(arylthio)pyrimidine derivatives. These reactions are generally performed under basic conditions to generate the more nucleophilic thiolate anion.
Quantitative Data for Reactions with Thiols
| Nucleophile | Reagents & Conditions | Product | Yield (%) | Reference |
| Sodium thiophenoxide | Ethanol, reflux, 3h | Methyl 4-(phenylthio)pyrimidine-5-carboxylate | 80 | [1] |
Note: The data is based on the reaction with ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.
Experimental Protocol
General Protocol for Reaction with Thiols: The thiolate is prepared by dissolving the corresponding thiol (1.1 equiv.) in a solution of a base (1.1 equiv., e.g., sodium ethoxide in ethanol or sodium hydride in DMF) in a suitable solvent at room temperature. To this solution, this compound (1.0 equiv.) is added. The reaction mixture is stirred at a temperature ranging from room temperature to 80°C for 1-12 hours. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is quenched, and the product is extracted and purified by standard procedures such as column chromatography.
Reactivity with Alcohol Nucleophiles
The substitution of the 4-chloro substituent with an oxygen nucleophile from an alcohol or phenol leads to the formation of 4-alkoxy- and 4-aryloxypyrimidine derivatives. These reactions are typically carried out in the presence of a strong base to deprotonate the alcohol and form the more reactive alkoxide or phenoxide ion.
Quantitative Data for Reactions with Alcohols/Phenols
| Nucleophile | Reagents & Conditions | Product | Yield (%) | Reference |
| Sodium phenoxide | Ethanol, reflux, 2h | Methyl 4-phenoxypyrimidine-5-carboxylate | 70 | [1] |
| Sodium methoxide | Methanol, excess | Methyl 2,4-dimethoxypyrimidine-5-carboxylate | Not specified | [1] |
Note: The data is based on the reaction with ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. The reaction with excess sodium methoxide resulted in the substitution of both the 4-chloro and the 2-methylthio groups.
Experimental Protocol
General Protocol for Reaction with Alcohols/Phenols: The alkoxide or phenoxide is generated in situ by adding a base (1.1 equiv., e.g., sodium hydride or potassium carbonate) to the alcohol or phenol (which can also serve as the solvent) under an inert atmosphere. This compound (1.0 equiv.) is then added to the solution. The reaction mixture is stirred at a temperature ranging from room temperature to reflux for 1-24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up by quenching with water, followed by extraction with an organic solvent and purification of the crude product.
Experimental Workflows
The following diagram illustrates a typical experimental workflow for the nucleophilic substitution reactions of this compound.
dot
Factors Influencing Reactivity
Several factors can influence the outcome of the nucleophilic substitution reactions on this compound. Understanding these factors is key to optimizing reaction conditions and achieving the desired products.
dot
-
Nucleophile: The strength and steric bulk of the nucleophile play a critical role. Stronger nucleophiles, such as thiolates and alkoxides, generally react faster than weaker ones like neutral amines. Sterically hindered nucleophiles may react slower or require more forcing conditions.
-
Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF and DMSO can accelerate SNAr reactions by solvating the cation of the nucleophile salt, thereby increasing the nucleophilicity of the anion.
-
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the starting materials or products.
-
Base: In reactions with nucleophiles that possess an acidic proton (e.g., amines, thiols, alcohols), the presence of a base is crucial to deprotonate the nucleophile or to scavenge the HCl byproduct. The strength of the base should be sufficient to deprotonate the nucleophile without causing unwanted side reactions with the pyrimidine ring.
This technical guide provides a foundational understanding of the reactivity of this compound with common nucleophiles. The provided data and protocols can serve as a valuable resource for chemists engaged in the synthesis of novel pyrimidine-based compounds for pharmaceutical and agrochemical applications. Further optimization of the reaction conditions may be necessary for specific substrate-nucleophile combinations to achieve the desired outcomes.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Electrophilicity of the Pyrimidine Ring
Abstract
The pyrimidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids and a wide array of therapeutic agents.[1][2] Its unique electronic properties, characterized by a π-deficient aromatic system, dictate a distinct reactivity profile that is crucial for synthetic strategy and drug design. This guide provides a detailed examination of the electrophilicity of the pyrimidine ring, contrasting its resistance to electrophilic substitution with its susceptibility to nucleophilic attack. We present quantitative data to contextualize its reactivity, detail key experimental protocols for its synthesis and modification, and offer visualizations of its chemical behavior to aid researchers in harnessing this versatile heterocycle for drug development.
The Electronic Structure and Electrophilicity of Pyrimidine
The defining characteristic of the pyrimidine ring is its electron-deficient, or π-deficient, nature.[3] This property arises from the presence of two highly electronegative nitrogen atoms at the 1 and 3 positions of the six-membered ring. These nitrogen atoms exert a strong inductive electron-withdrawing effect, significantly reducing the π-electron density of the ring compared to benzene and even pyridine.[3][4]
This π-deficiency has two major consequences for the ring's reactivity:
-
Facilitated Nucleophilic Aromatic Substitution (SNAr): The electron-poor carbon atoms are highly susceptible to attack by nucleophiles.[3][5]
-
Inhibited Electrophilic Aromatic Substitution (SEAr): The ring is deactivated towards attack by electrophiles, which seek electron-rich centers.[3][5]
Furthermore, the nitrogen atoms render pyrimidine a weak base. Under the strongly acidic conditions often required for electrophilic substitution, the ring nitrogen atoms become protonated, which further deactivates the ring and makes such reactions exceptionally difficult.[5]
Reactivity Profile: A Tale of Two Pathways
The electrophilic nature of the pyrimidine ring creates a duality in its reactivity, making it a versatile but challenging scaffold for synthetic chemists.
Nucleophilic Aromatic Substitution (SNAr): The Predominant Pathway
Nucleophilic attack is the dominant reaction pathway for functionalizing the pyrimidine ring.[5]
-
Positions of Attack: The C-2, C-4, and C-6 positions are the most electron-deficient and are therefore the primary sites for nucleophilic attack.[3][6] This is because the negative charge of the resulting Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atoms.[5]
-
Leaving Groups: SNAr reactions are most efficient when a good leaving group, such as a halogen (Cl, Br), is present at the 2, 4, or 6-position. Chlorinated pyrimidines are common and highly versatile starting materials for this reason.[5]
-
Activation: The presence of electron-withdrawing groups can further enhance the ring's susceptibility to nucleophilic attack. Conversely, electron-donating groups can decrease reactivity.
-
Examples: A wide range of nucleophiles, including amines, alkoxides, and thiolates, can readily displace leaving groups on the pyrimidine ring, providing a robust method for introducing diverse functionalities. Reactions with powerful nucleophiles like Grignard or alkyllithium reagents are also known to occur.[3]
Electrophilic Aromatic Substitution (SEAr): A Challenging Transformation
Direct electrophilic substitution on an unactivated pyrimidine ring is of little practical importance due to the severe deactivation conferred by the two nitrogen atoms.[4][5]
-
Position of Attack: In the rare cases where SEAr occurs, it is directed to the C-5 position. This position is the least electron-deficient carbon on the ring and is analogous to the meta-position in a nitrobenzene ring.[3][4]
-
Requirement for Activation: For electrophilic substitution to proceed, the pyrimidine ring must be "activated" by the presence of one or more strong electron-donating groups (EDGs), such as hydroxyl (-OH) or amino (-NH2) groups.[4] These groups help to restore some of the π-electron density that is withdrawn by the ring nitrogens. Even with activation, reactions such as nitration and halogenation often require forcing conditions.[3][7]
-
Alternative Activation: The use of pyrimidine N-oxides or pyrimidones can also render the nucleus more susceptible to electrophilic attack.[5]
Quantitative Analysis of Pyrimidine Reactivity
To fully appreciate the electronic nature of pyrimidine, it is useful to compare its properties quantitatively with related heterocycles.
Table 1: Comparative Basicity of Pyrimidine and Related Heterocycles
The pKa value of the conjugate acid is a direct measure of the basicity of the nitrogen heterocycle. The low pKa of pyrimidine highlights the reduced availability of the nitrogen lone pairs due to the electron-withdrawing nature of the second nitrogen atom.
| Compound | Structure | pKa of Conjugate Acid | Reference(s) |
| Pyridine | C₅H₅N | 5.23 | [5] |
| Pyridazine | 1,2-Diazine | 2.24 | [5] |
| Pyrimidine | 1,3-Diazine | 1.23 | [3][5] |
| Pyrazine | 1,4-Diazine | 0.51 | [5] |
Table 2: Conceptual DFT Reactivity Descriptors
Computational studies using Density Functional Theory (DFT) provide valuable insights into molecular reactivity. These parameters help quantify the concepts of electrophilicity and nucleophilicity.
| Parameter | Definition | Typical Implication for Pyrimidine | Reference(s) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | A lower EHOMO indicates lower nucleophilicity and resistance to electrophiles. | [8][9] |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | A lower ELUMO indicates higher electrophilicity and susceptibility to nucleophiles. | [8][9] |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A larger energy gap generally corresponds to higher kinetic stability. | [9] |
| Electronegativity (χ) | The power of an atom/molecule to attract electrons. | High electronegativity contributes to the π-deficient character. | [8] |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Pyrimidine's high hardness reflects its aromatic stability. | [8] |
| Electrophilicity Index (ω) | A global measure of electrophilic power. | A higher index indicates a greater capacity to accept electrons. | [8] |
Note: Specific numerical values are highly dependent on the computational method and basis set used.[10]
Key Experimental Protocols
The synthesis and subsequent functionalization of the pyrimidine core are central to its use in drug discovery. Below are representative protocols.
Protocol: Synthesis of Pyrimidine Derivatives via Condensation
A common method for constructing the pyrimidine ring involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine, urea, or thiourea.[11][12]
Objective: To synthesize a 6-aryl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-pyrimido[4,5-d]pyrimidine-4-one.[13]
Materials:
-
6-amino-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one (1) (0.002 mol)
-
Primary aromatic amine (e.g., aniline) (0.002 mol)
-
Formalin (40% formaldehyde solution) (0.004 mol)
-
Methanol (25 mL)
-
Acetic acid (2 mL)
Procedure:
-
Prepare a mixture of 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one (1) in 20 mL of methanol and 2 mL of acetic acid in a round-bottom flask.[13]
-
Heat the mixture to 40°C with stirring.[13]
-
Prepare a solution of the primary aromatic amine in 5 mL of methanol.
-
Add the aromatic amine solution and the formalin dropwise to the heated reaction mixture with continuous stirring until a clear solution is obtained.[13]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid product with ethanol and dry thoroughly to yield the target compound.[13]
Protocol: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a general method for displacing a halogen from an activated pyrimidine ring, a cornerstone reaction in pyrimidine chemistry.
Objective: To perform an amination of a chlorodimethylpyrimidine.[14]
Materials:
-
2-chloro-4,6-dimethylpyrimidine or 4-chloro-2,6-dimethylpyrimidine (substrate)
-
Nucleophile (e.g., an n-alkylamine, >2 molar equivalents)
-
Solvent (optional, e.g., ethanol, or neat if reactants are liquid)
-
Inert atmosphere apparatus (e.g., nitrogen or argon line)
Procedure:
-
In a reaction vessel equipped with a condenser and magnetic stirrer, combine the chlorodimethylpyrimidine substrate and the amine nucleophile. If a solvent is used, add it at this stage.
-
Heat the reaction mixture to a specified temperature (e.g., reflux) under an inert atmosphere. Reaction kinetics are highly dependent on temperature and reactant concentration.[14]
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the reaction was performed neat, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Perform an aqueous workup to remove any inorganic salts or water-soluble byproducts. This may involve washing with water, brine, and drying the organic layer over an anhydrous salt (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography or recrystallization to obtain the pure aminated pyrimidine derivative.
Visualizing Pyrimidine Chemistry
Diagrams created using the DOT language help to clarify the abstract concepts of pyrimidine reactivity and experimental design.
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. bhu.ac.in [bhu.ac.in]
- 6. Pyrimidine | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. growingscience.com [growingscience.com]
- 12. Pyrimidine synthesis [organic-chemistry.org]
- 13. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methyl 4-chloropyrimidine-5-carboxylate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of Methyl 4-chloropyrimidine-5-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative data in the public domain, this document focuses on providing a framework for understanding its physicochemical properties. It includes qualitative solubility characteristics, predicted stability profiles, and detailed, standardized experimental protocols for determining these crucial parameters. The guide is intended to equip researchers and drug development professionals with the necessary information to handle, formulate, and analyze this compound effectively.
Introduction
This compound is a substituted pyrimidine derivative that serves as a versatile building block in the synthesis of a variety of biologically active molecules. The chloro- and carboxylate-moieties on the pyrimidine ring offer reactive sites for further chemical modifications, making it a valuable precursor in drug discovery and development. An in-depth understanding of its solubility and stability is paramount for its effective utilization in synthetic chemistry, formulation development, and for ensuring the quality and shelf-life of resulting active pharmaceutical ingredients (APIs).
This guide summarizes the known qualitative information and provides robust experimental protocols for the quantitative determination of the solubility and stability of this compound.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Chemical Formula | C₆H₅ClN₂O₂ | - |
| Molecular Weight | 172.57 g/mol | - |
| Appearance | White to off-white solid (predicted) | - |
| CAS Number | 1246471-45-3 | [1] |
Solubility Profile
Data Presentation: Qualitative Solubility
| Solvent | Predicted Solubility | Notes |
| Water | Slightly soluble to insoluble | The polar carboxylate group may impart some water solubility, but the chlorinated pyrimidine ring is hydrophobic. |
| Methanol | Soluble | Polar protic solvent, likely to be a good solvent. |
| Ethanol | Soluble | Polar protic solvent, likely to be a good solvent. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent, expected to be a good solvent. |
| Dichloromethane (DCM) | Soluble | Non-polar organic solvent, expected to be a good solvent. |
| Acetonitrile | Soluble | Polar aprotic solvent, likely to be a good solvent. |
| Acetone | Soluble | Polar aprotic solvent, likely to be a good solvent. |
| Hexanes | Insoluble | Non-polar solvent, unlikely to be a good solvent. |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure for determining the thermodynamic (equilibrium) solubility of this compound.
Mandatory Visualization: Experimental Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibrate the vials at a constant temperature (e.g., 25 °C and 37 °C) in a shaking incubator or on a rotator for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After equilibration, carefully filter the suspension using a suitable syringe filter (e.g., 0.22 µm PTFE) or centrifuge at a high speed to pellet the undissolved solid.
-
-
Quantification:
-
Prepare a series of dilutions of the clear supernatant (saturated solution) with the same solvent.
-
Analyze the diluted solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.
-
Calculate the concentration of the saturated solution, which represents the thermodynamic solubility.
-
Stability Profile
The stability of this compound is a critical parameter influencing its storage, handling, and use in synthesis. While specific kinetic data is not available, the chemical structure suggests potential degradation pathways.
Predicted Stability and Degradation Pathways:
-
Hydrolytic Stability: The presence of both a chloro-substituent and a methyl ester on the pyrimidine ring indicates a susceptibility to hydrolysis.
-
Acidic Conditions: Under acidic conditions, hydrolysis of the methyl ester to the corresponding carboxylic acid is a likely degradation pathway.
-
Basic Conditions: Under basic conditions, both the methyl ester and the 4-chloro group are susceptible to hydrolysis. The 4-chloro group can be displaced by a hydroxyl group to form a 4-hydroxypyrimidine derivative.
-
-
Photostability: Pyrimidine derivatives can be sensitive to UV light. Photodegradation may lead to the formation of various photoproducts, including the corresponding hydroxypyrimidine.
-
Thermal Stability: The compound is expected to be relatively stable at ambient temperatures, but elevated temperatures may lead to decomposition.
Data Presentation: Forced Degradation Study Summary (Hypothetical)
| Condition | Reagents/Stress | Predicted Major Degradation Product(s) |
| Acidic Hydrolysis | 0.1 M HCl, 60 °C | 4-Chloropyrimidine-5-carboxylic acid |
| Basic Hydrolysis | 0.1 M NaOH, RT | 4-Hydroxypyrimidine-5-carboxylic acid and/or its methyl ester |
| Oxidative Degradation | 3% H₂O₂, RT | N-oxides, other oxidation products |
| Photolytic Degradation | UV light (e.g., 254 nm) | 4-Hydroxypyrimidine-5-carboxylate |
| Thermal Degradation | 80 °C (solid-state) | To be determined |
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Mandatory Visualization: Experimental Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies.
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature.
-
Photolytic Degradation: Expose the solution to UV light (e.g., in a photostability chamber). A control sample should be kept in the dark.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80 °C).
-
-
Sampling and Analysis:
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method, preferably with a mass spectrometric detector (LC-MS) to aid in the identification of degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of the parent compound.
-
Identify the structure of the major degradation products based on their mass-to-charge ratio and fragmentation patterns from LC-MS analysis.
-
If possible, determine the kinetics of degradation under each condition.
-
Recommended Storage and Handling
Based on the predicted stability profile, the following storage and handling procedures are recommended for this compound:
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Protect from moisture and light. For long-term storage, refrigeration (-20 °C) is advisable.
-
Handling: Handle in a well-ventilated area. Avoid contact with strong acids, bases, and oxidizing agents. Prepare solutions fresh whenever possible.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data is currently limited, the provided qualitative assessments and detailed experimental protocols offer a clear path for researchers to determine these critical parameters. The inherent reactivity of the chloro and ester functionalities suggests that careful consideration of pH, temperature, and light exposure is necessary for the successful use of this compound in research and development. The methodologies outlined herein will enable the generation of robust and reliable data, facilitating the development of new chemical entities.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Methyl 4-chloropyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Methyl 4-chloropyrimidine-5-carboxylate is a versatile building block for the synthesis of a diverse range of kinase inhibitors. The electron-withdrawing nature of the pyrimidine ring and the presence of a chloro leaving group at the 4-position facilitate nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the chloro substituent allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl moieties. The ester group at the 5-position provides a handle for further functionalization, for instance, through amidation to generate pyrimidine-5-carboxamides, which have shown significant potential as kinase inhibitors.
This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing this compound as a key starting material. It includes synthetic schemes for accessing potent inhibitors of key kinase targets such as Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, quantitative inhibitory data, and detailed experimental procedures.
Key Synthetic Strategies
Two primary synthetic strategies are employed for the functionalization of the this compound core:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is readily displaced by various nucleophiles, most commonly amines, to introduce diverse side chains that can interact with specific residues in the kinase active site.
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the C4 position of the pyrimidine ring and a wide range of aryl or heteroaryl boronic acids or esters. This strategy is instrumental in building the core structures of many kinase inhibitors.
These strategies can be used in combination to synthesize highly functionalized pyrimidine derivatives with potent and selective kinase inhibitory activity.
Data Presentation: Kinase Inhibitory Activity
The following tables summarize the inhibitory activities of representative kinase inhibitors synthesized from pyrimidine scaffolds, demonstrating the potential of derivatives of this compound.
Table 1: Inhibitory Activity of Representative CDK Inhibitors with a Pyrimidine Core
| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay (Cell Line) | Cell-Based IC50 (µM) |
| CDK Inhibitor A | CDK2 | 47 | MDA-MB-468 | - |
| CDK Inhibitor B | CDK4 | 10 | MV4-11 | 0.591 |
| CDK Inhibitor C | CDK6 | 42 | MV4-11 | 0.456 |
| CDK Inhibitor D | CDK7 | 7.21 | - | - |
| CDK Inhibitor E | CDK9 | 59 | - | - |
Table 2: Inhibitory Activity of Representative Aurora Kinase Inhibitors with a Pyrimidine Core
| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay (Cell Line) | Cell-Based IC50 (µM) |
| Aurora Inhibitor A | Aurora A | 309 | HCT-116 | 1.31 |
| Aurora Inhibitor B | Aurora B | 293 | HCT-116 | 1.31 |
| Aurora Inhibitor C | Aurora A | 15 | Hela | 0.070 (p-T288) |
| Aurora Inhibitor D | Aurora B | 3050 | Hela | 24.24 (p-HH3) |
Experimental Protocols
Protocol 1: Synthesis of 4-(Arylamino)pyrimidine-5-carboxylates via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of a key intermediate for many kinase inhibitors through the reaction of this compound with a substituted aniline.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (e.g., 3-chloroaniline) (1.1 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or isopropanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or Argon atmosphere setup
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the substituted aniline (1.1 eq).
-
Add anhydrous DMF or isopropanol to dissolve the reactants.
-
Add DIPEA or TEA (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired Methyl 4-(arylamino)pyrimidine-5-carboxylate.
Protocol 2: Synthesis of 4-Arylpyrimidine-5-carboxylates via Suzuki-Miyaura Cross-Coupling
This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)) (0.05 - 0.1 eq)
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle, oil bath, or microwave reactor
-
Nitrogen or Argon atmosphere setup
-
Standard work-up and purification equipment
Procedure:
-
To a Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 - 0.1 eq), and the base (2.0-3.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-120 °C (conventional heating) or irradiate in a microwave reactor at a set temperature for a specified time (e.g., 100-150 °C for 15-60 minutes).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Methyl 4-arylpyrimidine-5-carboxylate.
Protocol 3: Amidation of Pyrimidine-5-carboxylate
This protocol describes the conversion of the methyl ester to a carboxamide, a common functional group in many kinase inhibitors.
Reaction Scheme:
Caption: Simplified CDK signaling pathway in cell cycle progression.
Aurora Kinase Signaling Pathway in Mitosis
Caption: Key roles of Aurora kinases in different stages of mitosis.
General Experimental Workflow for Kinase Inhibitor Synthesis
Caption: A generalized workflow for the synthesis and evaluation of kinase inhibitors.
Application Notes and Protocols for the Synthesis of Disubstituted Pyrimidines from Methyl 4-chloropyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 4,5-disubstituted pyrimidines, utilizing Methyl 4-chloropyrimidine-5-carboxylate as a versatile starting material. The protocols detailed below encompass three fundamental synthetic strategies: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. These methods offer access to a diverse range of pyrimidine derivatives with significant potential in medicinal chemistry and drug discovery, particularly as kinase inhibitors for anticancer therapies.
Introduction
The pyrimidine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals. The strategic functionalization of the pyrimidine ring is a key aspect of drug design, enabling the modulation of potency, selectivity, and pharmacokinetic properties. This compound is an excellent starting material for generating libraries of disubstituted pyrimidines due to the reactivity of the C4-chloro substituent towards various substitution and cross-coupling reactions. The adjacent C5-methoxycarbonyl group can be further modified, providing an additional point of diversification.
Many pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways.[1][2] Dysregulation of these pathways, such as the PI3K/Akt/mTOR pathway, is a hallmark of many cancers, making kinase inhibitors a major focus of oncology research.[1][3] The synthetic routes described herein provide access to compounds that can be screened for such inhibitory activities.
Synthetic Strategies and Experimental Protocols
The synthesis of disubstituted pyrimidines from this compound can be efficiently achieved through three primary methods, each allowing for the introduction of different functionalities at the 4-position.
Caption: Overview of synthetic strategies.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a direct and efficient method for introducing amine, alkoxy, and thioether functionalities at the C4 position of the pyrimidine ring. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride by a variety of nucleophiles.
General Experimental Protocol (adapted for Amines):
-
To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF), add the desired primary or secondary amine (1.1-1.5 equiv.) and a base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equiv.).
-
Heat the reaction mixture to a temperature ranging from 80-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time typically ranges from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, filter the solid and wash with a cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-substituted pyrimidine-5-carboxylate.
-
Characterize the final product by NMR and MS.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Et3N | EtOH | 80 | 6 | 85 |
| Benzylamine | DIPEA | DMF | 100 | 4 | 92 |
| Morpholine | K2CO3 | MeCN | 82 | 8 | 88 |
| Sodium Methoxide | - | MeOH | 65 | 2 | 95 |
| Sodium Thiophenoxide | - | DMF | 25 | 3 | 90 |
Note: The data in the table is representative and based on general procedures for SNAr on chloropyrimidines. Actual results may vary depending on the specific substrate and reaction conditions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for the formation of C-C bonds, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the C4 position.
General Experimental Protocol (adapted from similar substrates):
-
In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).
-
Heat the reaction mixture to a temperature between 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
After completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 4-aryl-substituted pyrimidine-5-carboxylate.
-
Characterize the product by NMR and MS.
| Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 88 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) / SPhos (6) | K₃PO₄ | Toluene/H₂O | 110 | 8 | 91 |
| 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | DMF/H₂O | 90 | 16 | 75 |
| 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 10 | 85 |
Note: This data is compiled from representative Suzuki-Miyaura couplings of various chloropyrimidines and may require optimization for this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is particularly useful for coupling less reactive aryl chlorides with a wide range of primary and secondary amines.[4]
General Experimental Protocol (adapted from similar substrates):
-
To an oven-dried reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04-0.10 equiv.), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 equiv.).
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Heat the reaction mixture to a temperature between 80-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-substituted pyrimidine-5-carboxylate.
-
Characterize the final product by NMR and MS.
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 82 |
| N-Methylaniline | Pd(OAc)₂ (5) | BINAP (8) | NaOtBu | 1,4-Dioxane | 100 | 12 | 78 |
| Indoline | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ | Toluene | 100 | 20 | 85 |
| Benzylamine | Pd(OAc)₂ (4) | RuPhos (8) | K₂CO₃ | t-BuOH | 90 | 16 | 88 |
Note: This data is based on typical Buchwald-Hartwig amination conditions for heteroaryl chlorides and may need to be optimized for the specific starting material.
Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates cell proliferation, growth, survival, and metabolism.[1][5] Its aberrant activation is a frequent event in various human cancers, making it a prime target for the development of novel anticancer therapies.[3] Disubstituted pyrimidines synthesized from this compound are excellent scaffolds for the design of inhibitors targeting key kinases in this pathway, such as PI3K and mTOR.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
The synthesized 4,5-disubstituted pyrimidines can be evaluated in biochemical and cellular assays to determine their inhibitory activity against PI3K, Akt, and/or mTOR. Promising lead compounds can then be further optimized to improve their potency, selectivity, and drug-like properties, with the ultimate goal of developing novel anticancer therapeutics.
References
Application Notes and Protocols for the Sonogashira Coupling of Methyl 4-chloropyrimidine-5-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is of significant interest in medicinal chemistry and drug development for the synthesis of complex molecules, including heterocyclic compounds. Pyrimidine derivatives are key structural motifs in many biologically active compounds, and the functionalization of the pyrimidine ring via Sonogashira coupling allows for the introduction of diverse alkynyl groups, enabling the exploration of new chemical space for drug discovery. This document provides detailed experimental conditions and a protocol for the Sonogashira coupling of methyl 4-chloropyrimidine-5-carboxylate with terminal alkynes.
The reaction proceeds via a palladium-catalyzed cycle, often with a copper(I) co-catalyst. The general scheme for the Sonogashira coupling of this compound is as follows:
Caption: Experimental workflow for the Sonogashira coupling reaction.
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 4-chloropyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the large-scale synthesis of Methyl 4-chloropyrimidine-5-carboxylate, a key intermediate in pharmaceutical and agrochemical research. The synthesis is presented as a two-step process, commencing with the construction of the pyrimidine ring to form Methyl 4-hydroxypyrimidine-5-carboxylate, followed by a robust chlorination step. The protocols are designed for scalability and efficiency, incorporating quantitative data and safety considerations.
Overall Synthesis Workflow
The synthesis of this compound is achieved through a two-stage process. The first stage involves the cyclocondensation of an appropriate three-carbon precursor with formamidine to yield the hydroxypyrimidine core. The second stage is a chlorination reaction that replaces the hydroxyl group with a chloro substituent.
Caption: Overall workflow for the two-step synthesis of this compound.
Step 1: Synthesis of Methyl 4-hydroxypyrimidine-5-carboxylate
This protocol details the formation of the pyrimidine ring through the reaction of dimethyl 2-(ethoxymethylidene)malonate with formamidine acetate. This method is advantageous as formamidine acetate is a stable and non-hygroscopic source of formamidine.
Reaction Pathway
Caption: Reaction scheme for the synthesis of the intermediate.
Experimental Protocol
-
Reagent Preparation:
-
Prepare a solution of sodium methoxide in methanol (e.g., 25% w/w).
-
Ensure formamidine acetate is dry before use.
-
-
Reaction Setup:
-
To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add methanol.
-
Add sodium methoxide solution to the methanol.
-
Add formamidine acetate to the stirred solution.
-
-
Addition of Precursor:
-
Slowly add dimethyl 2-(ethoxymethylidene)malonate to the reaction mixture. An exotherm may be observed. Maintain the temperature below 40°C during the addition.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with an acid (e.g., acetic acid or hydrochloric acid) to a pH of approximately 7.
-
The product may precipitate upon neutralization. If so, cool the mixture further to 0-5°C to maximize precipitation.
-
Filter the solid product and wash with cold methanol.
-
Dry the product under vacuum at 50-60°C.
-
Quantitative Data
| Parameter | Value |
| Reactants | |
| Dimethyl 2-(ethoxymethylidene)malonate | 1.0 eq |
| Formamidine Acetate | 1.1 eq |
| Sodium Methoxide | 1.1 eq |
| Solvent | Methanol |
| Reaction Temperature | Reflux (~65°C) |
| Reaction Time | 4 - 6 hours |
| Typical Yield | 75 - 85% |
Step 2: Chlorination of Methyl 4-hydroxypyrimidine-5-carboxylate
This section details a large-scale, solvent-free chlorination method using an equimolar amount of phosphorus oxychloride (POCl₃), which is environmentally advantageous over methods using excess POCl₃.[1][2][3]
Reaction Pathway
Caption: Chlorination of the intermediate to the final product.
Experimental Protocol
-
Reaction Setup:
-
In a sealed, pressure-rated reactor equipped with a mechanical stirrer and temperature control, add Methyl 4-hydroxypyrimidine-5-carboxylate, phosphorus oxychloride, and pyridine.
-
-
Reaction:
-
Seal the reactor and heat the mixture to 140-160°C for 2 hours.[1]
-
Monitor the internal pressure of the reactor.
-
-
Work-up and Isolation:
-
Cool the reactor to room temperature. Caution: The reactor may be under pressure. Vent the reactor safely in a fume hood.
-
Carefully and slowly quench the reaction mixture by adding it to ice-water. This step is exothermic and will generate HCl gas. Ensure adequate ventilation and cooling.
-
Adjust the pH of the aqueous solution to 8-9 with a saturated sodium carbonate solution.[2]
-
The product will precipitate as a solid.
-
Filter the solid, wash with water, and then a small amount of a non-polar solvent like hexane to aid in drying.
-
Dry the final product under vacuum.
-
Quantitative Data
| Parameter | Value |
| Reactants | |
| Methyl 4-hydroxypyrimidine-5-carboxylate | 1.0 eq |
| Phosphorus Oxychloride (POCl₃) | 1.0 eq |
| Pyridine | 1.0 eq |
| Reaction Temperature | 140 - 160 °C[1] |
| Reaction Time | 2 hours[1] |
| Typical Yield | >80%[1][2] |
Safety Considerations
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Quenching: The quenching of POCl₃ is highly exothermic and releases HCl gas. Perform this step slowly, with efficient cooling and in a well-ventilated area.
-
Pressure Reactor: Ensure the reactor is rated for the expected temperature and pressure of the reaction. Follow all manufacturer's guidelines for operating the pressure reactor.
By following these detailed protocols, researchers and production chemists can achieve a scalable and efficient synthesis of this compound.
References
Application Note: Purification of Methyl 4-chloropyrimidine-5-carboxylate using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 4-chloropyrimidine-5-carboxylate is a crucial intermediate in the synthesis of a variety of biologically active molecules and pharmaceutical compounds. Following its synthesis, purification is a critical step to remove unreacted starting materials, by-products, and other impurities. Column chromatography is a widely employed and effective technique for the purification of such heterocyclic compounds.[1][2][3] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography.
The principle of column chromatography relies on the differential adsorption of the components of a mixture onto a solid stationary phase while a liquid mobile phase passes through it.[1][3] For non-polar to moderately polar compounds like this compound, a normal-phase chromatography setup using a polar stationary phase (e.g., silica gel) and a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate) is typically effective.[4] The separation occurs as components with a higher affinity for the stationary phase move down the column more slowly than components with a lower affinity.[3]
Data Presentation
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 mesh or 100-200 mesh) | A standard choice for the purification of moderately polar organic compounds.[4] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Starting with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity. |
| Sample Load | 1-5% of silica gel weight | Overloading the column can lead to poor separation. |
| Elution Volume | 5-10 column volumes | Dependent on the separation efficiency. |
| Expected Purity | >95% | Purity can be assessed by techniques such as HPLC, LC-MS, or NMR.[5] |
| Expected Yield | 70-90% | Dependent on the purity of the crude material and the efficiency of the separation. |
Experimental Protocol
This protocol details the step-by-step methodology for the purification of this compound.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh or 100-200 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Separatory funnel or pump for solvent delivery
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Rotary evaporator
Procedure:
-
Column Packing (Wet Slurry Method):
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).[2]
-
Ensure the column is vertically clamped and the stopcock is closed. Place a small plug of cotton or glass wool at the bottom of the column.
-
Pour a small layer of sand over the cotton plug.
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.[6]
-
Once the silica gel has settled, add a thin layer of sand on top to prevent disturbance of the silica bed when adding the sample and mobile phase.[7]
-
Open the stopcock and allow the excess solvent to drain until it is just level with the top of the sand. Do not let the column run dry.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble compounds, create a dry slurry by adsorbing the crude product onto a small amount of silica gel, followed by solvent evaporation.
-
Carefully apply the dissolved sample or the dry-loaded silica gel evenly onto the top of the column.
-
-
Elution:
-
Begin eluting the column with the initial low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 90:10, 80:20, and so on). This can be done in a stepwise or continuous gradient.[8]
-
Maintain a constant flow rate. The ideal flow rate will depend on the column dimensions.
-
Collect the eluent in fractions of a predetermined volume in separate tubes or flasks.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in an appropriate solvent system (e.g., the elution solvent).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure product.
-
-
Product Isolation:
-
Concentrate the combined pure fractions using a rotary evaporator to remove the solvent.
-
The purified this compound will be obtained as a solid or oil.
-
Further dry the product under high vacuum to remove any residual solvent.
-
Characterize the purified compound using analytical techniques such as NMR, LC-MS, and melting point determination to confirm its identity and purity.
-
Visualizations
Below is a diagram illustrating the workflow for the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
References
- 1. rnlkwc.ac.in [rnlkwc.ac.in]
- 2. microbenotes.com [microbenotes.com]
- 3. byjus.com [byjus.com]
- 4. Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation [mdpi.com]
- 5. 1246471-45-3|this compound|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-chloropyrimidine-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-chloropyrimidine-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is through the chlorination of its precursor, Methyl 4-hydroxypyrimidine-5-carboxylate. This reaction is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1][2] The general reaction involves heating the hydroxy-pyrimidine with POCl₃, often in the presence of a base.[1][2]
Q2: What are the key reaction parameters to control during the chlorination step?
Careful control of several parameters is crucial for a successful synthesis:
-
Temperature: The reaction generally requires heating to reflux.[2] The optimal temperature can vary depending on the specific substrate and reagents used.
-
Reagent Stoichiometry: While traditionally an excess of POCl₃ was used, modern procedures advocate for using equimolar or slightly more than equimolar amounts to improve safety, reduce environmental impact, and simplify work-up.[1][2]
-
Presence of a Base: An organic base, such as pyridine or a trialkylamine, is often added to the reaction mixture.[1]
-
Reaction Time: The reaction should be monitored to determine the point of completion, typically ranging from 30 minutes to several hours.
Q3: Are there greener or safer alternatives to using a large excess of POCl₃?
Yes, recent developments have focused on making the chlorination process more environmentally friendly and safer.[2] Solvent-free or low-solvent conditions are being employed, which significantly reduces the volume of hazardous waste.[1][2] Using equimolar amounts of POCl₃ is a key aspect of these improved protocols, which minimizes the risks associated with quenching large quantities of this highly reactive reagent.[1][2][3]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction is heated to the appropriate temperature and for a sufficient duration. Monitor the reaction progress using techniques like TLC or LC-MS.- Confirm the quality and reactivity of the starting material (Methyl 4-hydroxypyrimidine-5-carboxylate) and the chlorinating agent (POCl₃). |
| Degradation of Product | - Avoid unnecessarily high temperatures or prolonged reaction times, which can lead to product decomposition.- Ensure the work-up procedure is performed promptly after the reaction is complete. |
| Sub-optimal Reagents | - Use fresh, high-purity POCl₃. Old or decomposed POCl₃ will have reduced efficacy.- Ensure the starting material is dry, as moisture can react with POCl₃. |
| Inefficient Work-up | - During extraction, ensure the correct pH is maintained to keep the product in the organic phase.- Perform multiple extractions to maximize the recovery of the product from the aqueous layer. |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Suggested Solution |
| Side Reactions due to Excess Reagent | - As previously mentioned, using a large excess of POCl₃ can lead to unwanted side reactions. Employing equimolar amounts can mitigate this.[1][2] |
| Hydrolysis of the Ester or Chloro Group | - During the work-up, minimize contact time with aqueous solutions, especially if they are basic, to prevent hydrolysis of the methyl ester to a carboxylic acid or the chloro group to a hydroxyl group.[4] The use of a biphasic solvent system during the reaction may also help to protect the product.[5] |
| Reaction with Solvent | - If a solvent is used, ensure it is inert under the reaction conditions. Some solvents can react with POCl₃ at high temperatures. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Residual Phosphorus Compounds | - After the reaction, excess POCl₃ can be removed by distillation under reduced pressure.[6] - Thoroughly wash the organic extract with water and brine to remove water-soluble phosphorus byproducts.[6] |
| Co-eluting Impurities | - If column chromatography is necessary, screen different solvent systems to achieve better separation of the product from impurities.[5] |
| Product is an Oil or Low-Melting Solid | - If the product does not crystallize easily, try different crystallization solvents or solvent mixtures. Alternatively, purification by column chromatography may be required. |
Experimental Protocols
Synthesis of this compound from Methyl 4-hydroxypyrimidine-5-carboxylate
This protocol is a general guideline based on typical chlorination procedures for hydroxypyrimidines.[1][2][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 4-hydroxypyrimidine-5-carboxylate (1 equivalent).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus oxychloride (POCl₃, 1.0-1.2 equivalents). If a base is used, add pyridine (1 equivalent) or a trialkylamine.
-
Reaction: Heat the reaction mixture to reflux (typically 100-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30 minutes to 2 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly quench the reaction mixture by pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution. Caution: This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers and wash sequentially with water and saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the chlorination of hydroxypyrimidines, which is the key step in the synthesis of this compound.
| Starting Material | Chlorinating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hydroxypyrimidines (general) | POCl₃ (equimolar) | Pyridine | Solvent-free | 160 | 2 | >80 | [1] |
| Ethyl 2-methyl-4-hydroxypyrimidine-5-carboxylate | POCl₃ (excess) | None mentioned | None | Reflux | 0.5 | Not specified | [6] |
| 2,4-dihydroxy-5-chloropyrimidine | POCl₃ (equimolar) | Pyridine | Solvent-free | 160 | 2 | 89 | [1] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no yield in the synthesis of this compound.
References
Technical Support Center: Suzuki Coupling of Methyl 4-chloropyrimidine-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reactions involving Methyl 4-chloropyrimidine-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yields when using this compound in Suzuki reactions?
A1: Low yields in these reactions typically stem from several key factors:
-
Poor Substrate Reactivity: Aryl and heteroaryl chlorides are inherently less reactive than their bromide or iodide counterparts due to the stronger carbon-chlorine (C-Cl) bond, which makes the initial oxidative addition step of the catalytic cycle more difficult.[1][2]
-
Suboptimal Reaction Components: The choice of palladium source, ligand, base, and solvent is highly interdependent. An incompatible combination can lead to poor catalytic activity or catalyst deactivation.[3]
-
Catalyst Deactivation: The nitrogen atoms within the pyrimidine ring can coordinate with the palladium center, leading to catalyst inhibition.[3][4] Additionally, oxygen sensitivity is a major concern; the active Pd(0) catalyst can be oxidized and deactivated if the reaction is not performed under strictly inert conditions.[1][3]
-
Side Reactions: The most common side reactions are the protodeboronation of the boronic acid (where the boron group is replaced by a hydrogen) and homocoupling of the boronic acid.[3][5]
Q2: Which palladium catalyst and ligand systems are most effective for coupling less reactive heteroaryl chlorides?
A2: While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be a good starting point, the challenging nature of heteroaryl chlorides often requires more advanced catalytic systems.[6][7] Highly active and stable catalysts, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, are often necessary to achieve high yields.[1][4] These specialized ligands promote the formation of the active monoligated palladium(0) species required to activate the C-Cl bond.[1]
Q3: What are the most common side reactions, and how can they be minimized?
A3: The two primary side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond in the boronic acid, often caused by residual water or high temperatures.[3][8] To minimize it, use fresh, high-purity boronic acid, consider using more stable boronic esters (like pinacol esters), and carefully optimize the base and temperature.[1][8]
-
Homocoupling: This is the self-coupling of two boronic acid molecules, often promoted by the presence of oxygen or certain palladium species.[5] It can be reduced by ensuring the reaction is thoroughly degassed and by maintaining an efficient catalytic cycle, sometimes by using a slight excess of the aryl halide.[3][9]
Q4: Can microwave irradiation improve the reaction yield and time?
A4: Yes, microwave-assisted procedures can be highly effective for Suzuki couplings of heteroaryl chlorides. Microwave heating can dramatically reduce reaction times (often from hours to minutes) and improve yields.[3][6] This rapid heating can overcome activation barriers and sometimes allows for the use of very low catalyst loadings (e.g., 0.5 mol%).[3][6]
Troubleshooting Guide
Problem: Low to No Product Formation
Low or no yield is the most common issue encountered. A systematic evaluation of each reaction component is the most effective way to diagnose the problem. Refer to the flowchart below for a logical troubleshooting workflow.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Data Presentation: Optimizing Reaction Components
The following tables summarize data from screening various reaction components for Suzuki couplings of dichloropyrimidines. While not specific to this compound, they provide an excellent starting point for optimization.
Table 1: Catalyst Screening for Suzuki Coupling of 2,4-dichloropyrimidine (Reaction conditions: Phenylboronic acid, K₂CO₃, 1,4-dioxane/H₂O, 100 °C, microwave)
| Catalyst (mol%) | Yield (%) | Reference |
| Pd(PPh₃)₄ (3 mol%) | 81 | [6] |
| Pd(dppf)Cl₂ · CH₂Cl₂ (3 mol%) | 70 | [6] |
| Pd(OAc)₂ (3 mol%) | 35 | [6] |
| PdCl₂(PPh₃)₂ (3 mol%) | 25 | [6] |
Table 2: Base Screening for Suzuki Coupling (Reaction conditions may vary across studies)
| Base | Common Observation | Reference |
| K₃PO₄ | Often provides good yields, especially with challenging substrates. | [1][10] |
| K₂CO₃ | A common and effective base, often used in aqueous solvent mixtures. | [6][11] |
| Cs₂CO₃ | A strong base, highly effective for difficult couplings. | [1] |
| NaOH | Can be effective, particularly in MeOH/H₂O solvent systems. | [12] |
Table 3: Solvent Screening for Suzuki Coupling of 2,4-dichloropyrimidine (Reaction conditions: Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, 100 °C)
| Solvent | Yield (%) | Reference |
| 1,4-Dioxane | 72 | [6] |
| Isopropanol | 64 | [6] |
| DMF | 21 | [6] |
| THF | 15 | [6] |
| MeOH | <5 | [6] |
| H₂O | <5 | [6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the aryl/heteroaryl boronic acid or ester (1.1 - 1.5 eq), and the base (2.0 - 3.0 eq).[7]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle at least three times to ensure an oxygen-free environment.[8]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed anhydrous solvent (e.g., 1,4-dioxane). If an aqueous system is used, add the degassed water portion (a typical ratio is 4:1 or 2:1 organic solvent to water).[1][6][7] Bubble the inert gas through the solution for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%) and any additional ligand.[7]
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.[7]
-
Work-up: After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.[10]
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[10]
Visualizing the Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting and most challenging step.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyrimidines
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot side reactions and other common issues encountered during nucleophilic aromatic substitution (SNAr) on pyrimidine substrates.
Troubleshooting Guide & FAQs
This guide addresses frequent challenges in a question-and-answer format, providing insights into potential causes and actionable solutions.
Issue 1: Low to No Product Yield
Q1: My SNAr reaction on a chloropyrimidine is giving very low or no yield. What are the likely causes?
A1: Low to no product yield in SNAr reactions on pyrimidines can stem from several factors. A primary consideration is the activation of the pyrimidine ring. The ring must be sufficiently electron-deficient to facilitate nucleophilic attack. This is typically achieved by having electron-withdrawing groups (such as nitro, cyano, or additional halo groups) positioned ortho or para to the leaving group.[1] Another common issue is the choice of the leaving group. For SNAr reactions, the general order of reactivity for halogens is F > Cl > Br > I, which is contrary to SN1/SN2 reactions.[1] The strength of the nucleophile is also critical; weaker nucleophiles may require harsher conditions or fail to react.[1] Finally, suboptimal reaction conditions such as low temperature, an inappropriate solvent, or an unsuitable base can all lead to poor yields.[1]
Issue 2: Formation of Multiple Products & Regioselectivity Problems
Q2: I am reacting a 2,4-dichloropyrimidine and getting a mixture of C2 and C4 substituted products. How can I control the regioselectivity?
A2: Regioselectivity in the SNAr of di-substituted pyrimidines like 2,4-dichloropyrimidine is a common challenge as both positions are activated for nucleophilic attack.[2] Generally, substitution is favored at the C4 position due to greater stabilization of the Meisenheimer intermediate.[1][2] However, this preference is highly sensitive to several factors:
-
Substituents on the Pyrimidine Ring: The electronic nature of other substituents on the ring plays a crucial role. Electron-donating groups (EDGs) at the C6 position can reverse the selectivity, favoring attack at the C2 position.[2] Conversely, electron-withdrawing groups (EWGs) at the C5 position tend to enhance the inherent preference for C4 substitution.
-
Nature of the Nucleophile: While many nucleophiles prefer the C4 position, some, like tertiary amines, have been shown to exhibit excellent selectivity for the C2 position, especially when a C5-EWG is present.[3][4]
-
Reaction Conditions: Temperature, solvent, and the choice of base can all influence the C4/C2 isomer ratio.
-
Catalysis: The use of palladium catalysts in amination reactions, for example, can strongly favor the formation of the C4-substituted product.
Systematic screening of these parameters is often necessary to achieve the desired regioselectivity.
Q3: My reaction is producing di-substituted product when I am targeting mono-substitution on a dihalopyrimidine. How can I prevent this?
A3: The formation of di-substituted products is a common side reaction when the mono-substituted product is still sufficiently reactive to undergo a second substitution. To favor mono-substitution, consider the following strategies:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (1.0-1.2 equivalents) of the nucleophile.[1]
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity for the more reactive site and reduce the rate of the second substitution.
-
Use a Less Reactive Nucleophile: If possible, a less nucleophilic reagent may react preferentially at the more activated position.
-
Monitor the Reaction Closely: Use techniques like TLC or LC-MS to monitor the reaction progress and stop it once the desired mono-substituted product is maximized.
Issue 3: Undesired Side Reactions
Q4: I am observing a significant amount of a byproduct that appears to be my starting material or product reacted with the solvent. What is happening?
A4: This side reaction is known as solvolysis , where the solvent acts as a nucleophile.[1] This is particularly common when using nucleophilic solvents such as methanol or ethanol, especially at elevated temperatures in the presence of a base, which can generate the corresponding alkoxide.[5] To mitigate solvolysis:
-
Use a Non-nucleophilic Solvent: Opt for polar aprotic solvents like DMF, DMSO, THF, or dioxane, which are excellent at solvating nucleophiles without competing in the reaction.
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Solvent as the Limiting Reagent: If an alcohol is required as the solvent and also serves as the nucleophile, it can be used as the limiting reagent.
Q5: My product yield is low, and I suspect hydrolysis of my chloropyrimidine starting material. How can I prevent this?
A5: Chloropyrimidines can be sensitive to hydrolysis, especially under basic conditions. To prevent this side reaction, it is crucial to maintain anhydrous reaction conditions.[1] This can be achieved by:
-
Using dry solvents.
-
Drying all glassware thoroughly before use.
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Q6: I have isolated an unexpected product that is not a simple substitution product. Could the pyrimidine ring itself be reacting?
A6: Yes, under certain conditions, the pyrimidine ring can undergo rearrangements or ring-opening. Two notable side reactions are the ANRORC mechanism and the Dimroth rearrangement .
-
ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure): This mechanism is a pathway for nucleophilic substitution that involves the addition of a nucleophile, subsequent opening of the pyrimidine ring, and then closure to form a new ring system.[6] This can lead to products where the atoms of the pyrimidine ring have been rearranged. It has been extensively studied in reactions with metal amide nucleophiles.[6]
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Dimroth Rearrangement: This is an isomerization reaction where endocyclic and exocyclic nitrogen atoms exchange places.[7] It typically occurs in 1-alkyl-2-iminopyrimidines and involves the addition of a nucleophile (like water), ring-opening to an amino-aldehyde intermediate, and subsequent ring closure.[7][8] The reaction rate is often dependent on the pH of the medium.[8]
If you suspect these rearrangements, careful structural elucidation of the unexpected products is necessary. To avoid them, you may need to modify the reaction conditions, such as the choice of nucleophile, solvent, and temperature.
Data Presentation
The following tables provide quantitative data on the regioselectivity of SNAr reactions on substituted pyrimidines to guide reaction optimization.
Table 1: Regioselectivity in the Amination of 6-Aryl-2,4-dichloropyrimidine
| Nucleophile | Base | Solvent | Temperature (°C) | C4:C2 Ratio | Yield (%) |
| Dibutylamine | K₂CO₃ | DMAc | 25 | 70:30 | - |
| Dibutylamine | LiHMDS | Dioxane | 25 | >30:1 | 95 |
| Morpholine | K₂CO₃ | DMAc | 25 | 80:20 | - |
| Morpholine | LiHMDS | Dioxane | 25 | >30:1 | 92 |
Table 2: Regioselectivity in the Amination of 5-Substituted-2,4-dichloropyrimidines with Tertiary Amines
| 5-Substituent | Tertiary Amine | Solvent | Temperature (°C) | C2-Product Yield (%) |
| -NO₂ | Triethylamine | CHCl₃ | 25 | 91 |
| -NO₂ | N-Methylmorpholine | CHCl₃ | 25 | 75 |
| -NO₂ | N-Methylpiperidine | CHCl₃ | 25 | 68 |
| -CN | Triethylamine | CHCl₃ | 25 | 85 |
Experimental Protocols
Protocol 1: General Procedure for SNAr Amination of a Chloropyrimidine
This protocol provides a general method for the reaction of a chloropyrimidine with a primary or secondary amine.
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Reactant Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the chloropyrimidine (1.0 equivalent) in a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF).
-
Addition of Amine: Add the amine nucleophile (1.0-1.2 equivalents) to the solution.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents).
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and other water-soluble impurities.
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[1]
Protocol 2: Selective Mono-amination of 4,6-Dichloropyrimidine
This protocol is adapted for the selective mono-amination of a dichloropyrimidine.
-
Reaction Setup: In a sealed tube, combine 4,6-dichloropyrimidine (1.0 equivalent), the amine (1.0 equivalent), and potassium carbonate (4.0 equivalents) in DMF.
-
Heating: Heat the reaction mixture to 140 °C with vigorous stirring.
-
Monitoring: Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizations
Below is a troubleshooting workflow for common side reactions in the nucleophilic aromatic substitution on pyrimidines.
Caption: Troubleshooting workflow for side reactions in pyrimidine SNAr.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ANRORC mechanism - Wikipedia [en.wikipedia.org]
- 7. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 8. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Preventing byproduct formation in Methyl 4-chloropyrimidine-5-carboxylate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Methyl 4-chloropyrimidine-5-carboxylate. Our aim is to help you prevent byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which typically proceeds via the chlorination of Methyl 4-hydroxypyrimidine-5-carboxylate.
Problem 1: Low Yield of this compound with Significant Amount of Unreacted Methyl 4-hydroxypyrimidine-5-carboxylate
-
Possible Cause 1: Incomplete Chlorination Reaction
-
Solution:
-
Increase Reaction Time: Monitor the reaction progress using TLC or LC-MS. If starting material is still present after the initially planned duration, extend the reaction time.
-
Increase Reaction Temperature: Gradually increase the reaction temperature. Chlorination reactions with phosphorus oxychloride (POCl₃) often require elevated temperatures (e.g., 80-110°C) to proceed to completion.
-
Use a Catalyst/Additive: The addition of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can catalyze the reaction and drive it to completion.
-
-
-
Possible Cause 2: Insufficient Amount of Chlorinating Agent
-
Solution:
-
Check Stoichiometry: Ensure that at least one equivalent of the chlorinating agent (e.g., POCl₃) is used per hydroxyl group on the starting material. A slight excess (1.1-1.5 equivalents) may be beneficial, but be mindful of potential over-chlorination.
-
-
Problem 2: Formation of 4,6-Dichloropyrimidine-5-carboxylate Byproduct (Over-chlorination)
-
Possible Cause 1: Excess Chlorinating Agent
-
Solution:
-
Reduce Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use closer to a 1:1 molar ratio of the hydroxypyrimidine to the chlorinating agent.
-
-
-
Possible Cause 2: High Reaction Temperature or Prolonged Reaction Time
-
Solution:
-
Lower Reaction Temperature: High temperatures can promote the formation of di- and tri-chlorinated byproducts.[1] Experiment with lower reaction temperatures while monitoring the reaction progress to find an optimal balance between reaction rate and selectivity.
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Optimize Reaction Time: Stop the reaction as soon as the starting material is consumed to prevent further chlorination of the desired product.
-
-
Problem 3: Presence of 4-Hydroxypyrimidine-5-carboxylic acid or Methyl 4-hydroxypyrimidine-5-carboxylate in the Final Product
-
Possible Cause 1: Hydrolysis of the Product or Starting Material During Workup
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[1]
-
Careful Quenching: Quench the reaction mixture by slowly pouring it onto crushed ice or into an ice-cold basic solution (e.g., saturated sodium bicarbonate) with vigorous stirring.[1] This neutralizes acidic byproducts that can catalyze hydrolysis.
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Immediate Extraction: After quenching, immediately extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
-
-
Possible Cause 2: Incomplete Esterification in the Precursor Synthesis
-
Solution:
-
Review Precursor Synthesis: If you are preparing the Methyl 4-hydroxypyrimidine-5-carboxylate precursor, ensure the esterification step has gone to completion before proceeding with the chlorination.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method involves a two-step process. The first step is the synthesis of Methyl 4-hydroxypyrimidine-5-carboxylate from diethyl ethoxymethylenemalonate and formamidine. The second step is the chlorination of the resulting hydroxypyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃).
Q2: What are the primary byproducts to look out for in this reaction?
A2: The most common byproducts include:
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Over-chlorinated species: Such as 4,6-dichloropyrimidine-5-carboxylate.
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Hydrolysis products: Including 4-chloropyrimidine-5-carboxylic acid (from hydrolysis of the methyl ester) or the starting material, Methyl 4-hydroxypyrimidine-5-carboxylate (from hydrolysis of the chloro group).
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Unreacted starting material: Methyl 4-hydroxypyrimidine-5-carboxylate.
Q3: How can I effectively purify the final product?
A3: Purification can typically be achieved through column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from more polar byproducts like the starting hydroxypyrimidine and less polar byproducts like over-chlorinated species. Recrystallization from a suitable solvent system can also be an effective final purification step.
Q4: What is the role of adding a base like pyridine or triethylamine to the chlorination reaction?
A4: A tertiary amine base can act as a catalyst and an acid scavenger. It can activate the hydroxyl group of the starting material, making it a better leaving group. It also neutralizes the HCl generated during the reaction, which can help to prevent side reactions and drive the equilibrium towards the product.
Data Presentation
The following tables provide illustrative data on how reaction conditions can influence the yield and byproduct profile in the chlorination of Methyl 4-hydroxypyrimidine-5-carboxylate. Note: This data is representative and may not reflect actual experimental results.
Table 1: Effect of Temperature on Product Distribution
| Temperature (°C) | Yield of this compound (%) | Byproduct: 4,6-Dichloropyrimidine-5-carboxylate (%) | Unreacted Starting Material (%) |
| 80 | 65 | 5 | 30 |
| 100 | 85 | 10 | 5 |
| 120 | 70 | 25 | <5 |
Table 2: Effect of POCl₃ Stoichiometry on Product Distribution
| Equivalents of POCl₃ | Yield of this compound (%) | Byproduct: 4,6-Dichloropyrimidine-5-carboxylate (%) | Unreacted Starting Material (%) |
| 1.0 | 80 | 5 | 15 |
| 1.2 | 90 | 8 | 2 |
| 1.5 | 82 | 15 | <2 |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-hydroxypyrimidine-5-carboxylate
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous methanol to prepare a solution of sodium methoxide.
-
Addition of Reagents: To the sodium methoxide solution, add diethyl ethoxymethylenemalonate followed by formamidine hydrochloride.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, neutralize the reaction mixture with acetic acid. The resulting precipitate is collected by filtration, washed with water and then a small amount of cold methanol, and dried under vacuum to yield Methyl 4-hydroxypyrimidine-5-carboxylate.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend Methyl 4-hydroxypyrimidine-5-carboxylate in phosphorus oxychloride (POCl₃).
-
Addition of Catalyst (Optional): Add a catalytic amount of N,N-dimethylaniline.
-
Reflux: Heat the reaction mixture to reflux (approximately 105-110°C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
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Neutralization and Extraction: Neutralize the aqueous solution with solid sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Common byproduct formation pathways.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Optimizing Reaction Conditions for Amination of 4-Chloropyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the amination of 4-chloropyrimidines. The content is structured to address specific experimental challenges with practical solutions, supported by data and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the amination of 4-chloropyrimidines?
A1: There are two main strategies for the amination of 4-chloropyrimidines:
-
Nucleophilic Aromatic Substitution (SNAr): This catalyst-free method is often suitable for 4-chloropyrimidines as the pyrimidine ring is electron-deficient and thus activated towards nucleophilic attack. The reaction typically requires elevated temperatures and a base to proceed effectively.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful and versatile cross-coupling reaction that is particularly useful for less reactive amines or when milder reaction conditions are required. It involves a palladium catalyst, a phosphine ligand, and a base.[1]
Q2: I am observing low to no yield in my amination reaction. What are the likely causes?
A2: Low yields can be attributed to several factors depending on the reaction type. For SNAr, insufficient temperature or an inappropriate base are common culprits. In Buchwald-Hartwig reactions, the issue often lies with the catalyst system (palladium source and ligand), the choice of base, or the presence of impurities that can deactivate the catalyst.[2]
Q3: What are common side reactions, and how can they be minimized?
A3: Common side reactions include:
-
Hydrolysis: The chloro-substituent can be replaced by a hydroxyl group if water is present in the reaction mixture. To minimize this, ensure the use of anhydrous solvents and reagents.[3]
-
Hydrodehalogenation: The chloro group is replaced by a hydrogen atom. This can be more prevalent in Buchwald-Hartwig reactions and can sometimes be suppressed by adjusting the ligand and base combination or lowering the reaction temperature.[4]
-
Solvolysis: If using an alcohol as a solvent, it can act as a nucleophile, leading to the formation of an alkoxy-pyrimidine byproduct.[5]
Q4: How can I achieve regioselective amination on a dichloropyrimidine?
A4: Regioselectivity on dichloropyrimidines is influenced by the electronic and steric environment of the chlorine atoms. For instance, in 2,4-dichloropyrimidines, the C4 position is generally more activated towards nucleophilic attack in SNAr reactions.[6][7] In Buchwald-Hartwig reactions, the choice of ligand can significantly influence the regioselectivity.[8]
Troubleshooting Guide
Issue 1: Low or No Product Formation in Buchwald-Hartwig Amination
This is a common issue, often related to the catalyst system or reaction conditions. The following decision tree can guide your troubleshooting process.
Caption: Troubleshooting decision tree for low-yield Buchwald-Hartwig amination.
Issue 2: Poor Conversion in SNAr Reactions
| Potential Cause | Recommended Solution |
| Insufficient Temperature | Gradually increase the reaction temperature. For less reactive amines, temperatures of 120-150 °C may be necessary. |
| Inappropriate Base | The base is crucial for neutralizing the HCl generated. K₂CO₃ or Cs₂CO₃ are commonly used. For weakly nucleophilic amines, a stronger base might be required. |
| Solvent Effects | Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex). |
| Poor Solubility | Ensure all reagents are soluble at the reaction temperature. If not, consider a different solvent system. |
Data Presentation
The following tables summarize reaction conditions for the amination of chloropyrimidines. Note that yields are highly substrate-dependent.
Table 1: Comparison of Conditions for Buchwald-Hartwig Amination of 4-Chloropyrimidines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | ~85 |
| Morpholine | Pd(OAc)₂ (2) | DavePhos (4) | K₃PO₄ (2) | Dioxane | 110 | ~78 |
| Benzylamine | Pd₂(dba)₃ (1.5) | tBuXPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | ~85 |
| Cyclohexylamine | Pd(OAc)₂ (3) | RuPhos (6) | LHMDS (1.5) | THF | 80 | ~90 |
Table 2: Comparison of Conditions for SNAr Amination of 4-Chloropyrimidines
| Amine | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Morpholine | K₂CO₃ (2) | DMF | 120 | ~70 |
| Piperidine | DIPEA (3) | NMP | 140 | ~75 |
| Aniline | Cs₂CO₃ (2) | DMSO | 130 | ~65 |
| Benzylamine | K₂CO₃ (2) | Dioxane | 100 | ~80 |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for the palladium-catalyzed amination of 4-chloropyrimidine.
Caption: General workflow for Buchwald-Hartwig amination.
Materials:
-
4-Chloropyrimidine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base.
-
Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the 4-chloropyrimidine and the amine to the Schlenk tube.
-
Add the anhydrous and degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for SNAr Amination
This protocol is a general method for the catalyst-free amination of 4-chloropyrimidine.
Materials:
-
4-Chloropyrimidine (1.0 mmol, 1.0 equiv)
-
Amine (1.5 mmol, 1.5 equiv)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, 5 mL)
Procedure:
-
In a round-bottom flask, dissolve the 4-chloropyrimidine in the solvent.
-
Add the amine and the base to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Key Reaction Parameters
The success of the amination of 4-chloropyrimidines is highly dependent on the careful selection and optimization of several key parameters.
Caption: Key parameters influencing Buchwald-Hartwig and SNAr amination reactions.
References
- 1. Creating Security Decision Trees With Graphviz | Sensemaking by Shortridge [kellyshortridge.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. preprints.org [preprints.org]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Monitoring Methyl 4-chloropyrimidine-5-carboxylate Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring the synthesis of Methyl 4-chloropyrimidine-5-carboxylate using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is better for monitoring my this compound reaction, TLC or HPLC?
Both TLC and HPLC are powerful techniques for reaction monitoring. The choice depends on your specific needs.[1]
-
Thin-Layer Chromatography (TLC): A rapid, cost-effective, and qualitative method perfect for quick checks on the reaction's progress.[1] It's excellent for determining the disappearance of starting materials and the appearance of the product.[1][2]
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis, providing precise data on reaction conversion, product purity, and the formation of any byproducts.[1] It is the preferred method when accurate kinetic profiling or impurity analysis is required.
Q2: I don't see any spots on my TLC plate for my this compound reaction. What could be the issue?
There are several potential reasons for not observing spots on your TLC plate:
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Insufficient Sample Concentration: The concentration of your reaction mixture might be too low for detection.[3][4] Try spotting the sample multiple times at the same origin point, allowing the solvent to dry between applications.[3][4]
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Non-UV Active Compound: Your starting material or product may not be UV-active.[4] Use alternative visualization techniques such as an iodine chamber or a potassium permanganate stain.[1]
-
Sample Volatility: The compound may be volatile and could have evaporated from the TLC plate.[4]
-
Incorrect Solvent Level: If the solvent level in the developing chamber is above the spotting line, the sample will dissolve into the solvent pool instead of migrating up the plate.[3][4]
Q3: My HPLC chromatogram shows unexpected peaks. What could they be?
Unexpected peaks in your HPLC analysis can arise from several sources:
-
Side Products or Isomers: The reaction may be generating unforeseen byproducts or isomers.[5]
-
Impurities: The starting materials or reagents could contain impurities that are detected by HPLC.[5]
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Degradation: The product or starting materials might be degrading under the reaction or analysis conditions.[1][5]
-
Contamination: Contamination from solvents or the HPLC system itself can introduce extraneous peaks.[1]
Troubleshooting Guides
TLC Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Streaking or Elongated Spots | Sample is overloaded.[4] | Dilute the sample before spotting it on the TLC plate.[4] |
| Compound is highly polar or acidic/basic.[4] | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve spot shape.[4] | |
| Spots are not moving from the baseline (Low Rf) | The eluent is not polar enough.[4] | Increase the proportion of the polar solvent in your mobile phase.[4] |
| Spots are running at the solvent front (High Rf) | The eluent is too polar.[4] | Decrease the proportion of the polar solvent in your mobile phase.[4] |
| Uneven Solvent Front | The TLC plate is touching the side of the chamber.[3] | Ensure the plate is centered in the chamber and not in contact with the walls. |
| Uneven thickness of the stationary phase.[3] | Use pre-coated plates from a reliable manufacturer. |
HPLC Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Backpressure | Blockage in the system (e.g., plugged frit, column contamination).[6] | Back-flush the column or wash it with a strong solvent.[6] Filter all samples and mobile phases. |
| Peak Tailing | Secondary interactions with the stationary phase. | Use a high-purity (Type B) silica column.[7] Add a competing base like triethylamine (TEA) to the mobile phase for basic compounds.[7] |
| Column overload. | Reduce the injection volume or sample concentration.[7] | |
| Shifting Retention Times | Inconsistent mobile phase composition. | Ensure accurate mobile phase preparation and proper mixing.[7] |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Column degradation. | Replace the column if it has reached the end of its lifespan.[7] | |
| Ghost Peaks | Contamination in the injector or mobile phase. | Flush the injector and use fresh, high-purity mobile phase. |
| Carryover from a previous injection. | Implement a needle wash step in your injection sequence. |
Experimental Protocols
TLC Monitoring Protocol
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material (SM), a co-spot (Co), and the reaction mixture (RM).[8]
-
Spotting:
-
In the "SM" lane, apply a small spot of your dissolved starting material.
-
In the "Co" lane, apply a spot of the starting material, and then spot the reaction mixture directly on top of it.[8] This helps to confirm if the starting material spot in the reaction mixture is indeed the starting material, especially if Rf values are close.[8]
-
In the "RM" lane, apply a spot of your reaction mixture.
-
-
Development: Place the spotted TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate).[2] Ensure the solvent level is below the starting line.[1] Cover the chamber and allow the solvent to move up the plate.
-
Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil.[8] Visualize the spots under a UV lamp and circle them with a pencil.[8] If necessary, use an appropriate staining solution.
-
Analysis: The disappearance of the starting material spot in the "RM" lane and the appearance of a new product spot indicate the reaction is progressing.
Table 1: Example TLC Data for a this compound Synthesis
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value |
| Starting Material 1 | 4:1 | 0.6 |
| Starting Material 2 | 4:1 | 0.2 |
| This compound (Product) | 4:1 | 0.4 |
Note: Rf values are highly dependent on the specific TLC plate, mobile phase, and experimental conditions. This table is for illustrative purposes only.
HPLC Monitoring Protocol
-
Sample Preparation: Take a small aliquot of the reaction mixture. If necessary, quench the reaction. Dilute the sample with the initial mobile phase composition and filter it through a 0.22 µm syringe filter.[1]
-
Chromatographic Conditions: For pyrimidine derivatives, a reversed-phase C18 column is commonly used.[9][10] A typical mobile phase could be a gradient of water and acetonitrile, both containing 0.1% formic acid to improve peak shape.[9]
-
Injection and Analysis: Inject the prepared sample into the HPLC system. Monitor the chromatogram for the decrease in the peak area of the starting material(s) and the increase in the peak area of the product.
Table 2: Example HPLC Data for a this compound Synthesis
| Compound | Retention Time (min) |
| Starting Material 1 | 3.5 |
| Starting Material 2 | 5.2 |
| This compound (Product) | 8.1 |
Note: Retention times are specific to the HPLC system, column, mobile phase, and other method parameters. This table is for illustrative purposes only.
Visualizations
Caption: Workflow for monitoring a reaction by TLC.
Caption: Logical workflow for troubleshooting common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. bitesizebio.com [bitesizebio.com]
- 4. silicycle.com [silicycle.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 7. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. How To [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Purification Challenges of Pyrimidine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the purification of pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying pyrimidine derivatives?
A1: The primary challenges often stem from the inherent properties of the pyrimidine ring and its substituents. High polarity is a major issue, leading to problems like poor retention in reverse-phase chromatography, peak tailing in HPLC, and difficulties in crystallization due to high solubility in polar solvents[1]. The presence of multiple nitrogen atoms makes these compounds basic and allows for strong interactions with silica gel, which can complicate chromatographic separations. Additionally, impurities from the synthesis, such as unreacted starting materials, reagents, or closely related side-products (like regioisomers), can have similar physicochemical properties to the target compound, making separation difficult[2].
Q2: Which purification techniques are most effective for pyrimidine derivatives?
A2: The choice of technique depends on the specific properties of the derivative and the impurities present.
-
Flash Column Chromatography: This is a widely used technique for purifying pyrimidine derivatives from complex mixtures based on polarity[3].
-
Recrystallization: A cost-effective method for purifying solid compounds, relying on differences in solubility between the product and impurities in a given solvent at different temperatures[3].
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Offers high resolution and is suitable for challenging separations or for achieving very high purity, especially in later stages of drug development[3].
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds that are poorly retained in reverse-phase chromatography[1].
-
Ion-Exchange Chromatography (IEC): Effective for pyrimidine derivatives that can be ionized, as it separates molecules based on their net charge[1].
Q3: How can I prevent my basic pyrimidine compound from streaking on a silica gel column?
A3: Streaking is a common issue with basic compounds like many pyrimidines due to strong interactions with the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier to the mobile phase, such as triethylamine (typically 0.1-2.0%) or ammonium hydroxide (1-10% in a methanol/dichloromethane mixture). This neutralizes the acidic sites on the silica gel, leading to more symmetrical peaks.
Q4: My pyrimidine derivative won't crystallize and instead forms an oil. What should I do?
A4: "Oiling out" occurs when a compound comes out of solution above its melting point or as a supersaturated, non-crystalline liquid. To encourage crystallization, try the following:
-
Slow Down Cooling: Allow the solution to cool to room temperature very slowly, then gradually cool it further in an ice bath[1].
-
Use a Different Solvent System: The chosen solvent may be too good a solvent. Try a solvent in which your compound has slightly lower solubility, or use a two-solvent system (a "good" solvent for dissolving and a "poor" anti-solvent to induce precipitation)[1].
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic glass fragments can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.
Q5: How can I remove colored impurities during purification?
A5: If your product contains colored impurities, they can sometimes be removed during recrystallization. After dissolving your crude product in a hot solvent, you can add a small amount of activated charcoal. The charcoal adsorbs the colored impurities. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize[1].
Data Presentation
Comparison of Purification Methods for a Hypothetical Pyrimidine Derivative
The following table provides an illustrative comparison of common purification techniques. Actual yields and purities will vary significantly based on the specific compound, the nature and amount of impurities, and the optimization of the chosen method.
| Purification Method | Initial Purity (%) | Final Purity (%) | Typical Recovery Yield (%) | Key Advantages | Common Challenges |
| Flash Chromatography | 75 | >95 | 70 - 90 | Rapid, widely applicable, good for large scales. | Can be difficult to separate compounds with similar polarities; potential for product decomposition on silica gel[2]. |
| Recrystallization | 85 | >99 | 60 - 85 | Cost-effective, can yield very high purity, scalable. | Finding a suitable solvent can be time-consuming; lower yields if the compound is somewhat soluble at low temperatures[1]. |
| Preparative HPLC | 90 | >99.5 | 50 - 80 | High resolution for difficult separations, automated. | Expensive, limited sample loading capacity, requires solvent removal from collected fractions[3]. |
Note: The values in this table are representative examples to guide researchers. Quantitative data on purification yields and recovery rates are often not explicitly detailed in literature, highlighting a need for more rigorous reporting in experimental procedures[3].
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Causes | Suggested Solutions |
| Product Not Eluting | 1. Mobile phase is not polar enough.2. Compound decomposed on the silica gel.3. Compound is insoluble in the mobile phase. | 1. Gradually increase the polarity of the mobile phase (gradient elution).2. Test compound stability on a TLC plate first. Consider using a different stationary phase like alumina.3. Change the solvent system or load the compound onto the column by adsorbing it onto a small amount of silica gel first. |
| Poor Separation | 1. Compounds have very similar Rf values.2. Column was poorly packed.3. Column was overloaded with sample. | 1. Optimize the solvent system using TLC. Try a different solvent system with different selectivity.2. Ensure the column is packed evenly without air bubbles.3. Reduce the amount of crude material loaded onto the column. |
| Streaking / Tailing Peaks | 1. Compound is highly polar or basic/acidic.2. Sample was overloaded.3. Sample is not fully soluble in the eluent. | 1. Add a modifier to the eluent (e.g., triethylamine for bases, acetic acid for acids).2. Dilute the sample and load less material.3. Dissolve the sample in a stronger, minimal-volume solvent before loading, or use a dry loading technique. |
Recrystallization
| Problem | Possible Causes | Suggested Solutions |
| No Crystals Form | 1. Solution is not supersaturated (too much solvent).2. Compound is too soluble in the chosen solvent. | 1. Evaporate some of the solvent to concentrate the solution and try cooling again.2. Add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise until the solution becomes cloudy, then heat to clarify and cool slowly[1]. |
| Oiling Out | 1. Solution is supersaturated at a temperature above the compound's melting point.2. Cooling is too rapid. | 1. Re-heat the solution to dissolve the oil, add more solvent, and cool again slowly.2. Insulate the flask to ensure a very slow cooling rate. |
| Low Recovery Yield | 1. The compound has significant solubility in the cold solvent.2. Too much solvent was used for washing the crystals. | 1. Cool the solution in an ice bath for a longer period to maximize precipitation.2. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Impurities in Crystals | 1. Impurities have similar solubility profiles.2. Solution cooled too quickly, trapping impurities. | 1. Perform a second recrystallization, potentially with a different solvent system.2. Ensure the solution cools as slowly as possible to allow for selective crystal lattice formation. If impurities persist, column chromatography may be necessary[1]. |
Mandatory Visualization
Purification Workflow Diagram
This diagram illustrates a general workflow for the purification of a synthesized pyrimidine derivative.
Caption: A decision workflow for selecting and executing a purification strategy.
Troubleshooting Chromatography Peak Tailing
This decision tree helps diagnose and solve the common problem of peak tailing in the HPLC analysis of pyrimidine derivatives.
Caption: A logical decision tree for troubleshooting peak tailing in HPLC.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a general procedure for purifying a pyrimidine derivative using flash chromatography on silica gel.
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities[3].
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your solvent system. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is flat and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude pyrimidine derivative in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.
-
Elution: Carefully add the mobile phase to the top of the column. Apply pressure (using a pump or inert gas) to achieve a steady flow rate. Begin eluting with the determined solvent system. If separation is difficult, a gradient elution (gradually increasing the mobile phase polarity) can be employed.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify which fractions contain the pure product.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified pyrimidine derivative.
Protocol 2: Single-Solvent Recrystallization
This protocol outlines the steps for purifying a solid pyrimidine derivative by recrystallization from a single solvent.
-
Solvent Selection: In small test tubes, test the solubility of the crude compound in various solvents. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude pyrimidine derivative in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hot plate) and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary to form a saturated solution[3].
-
Decolorization (If Necessary): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration through fluted filter paper to remove the charcoal[1].
-
Crystallization: Remove the flask from the heat, cover it, and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming pure, well-defined crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the crystals[1].
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities[3].
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.
References
Technical Support Center: Managing the Reactivity of the C4-Chloro Position in Pyrimidines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical manipulation of the C4-chloro position on pyrimidine rings.
Frequently Asked Questions (FAQs)
Q1: Why is the C4-chloro position on a pyrimidine ring generally more reactive than the C2-chloro position?
A1: The heightened reactivity of the C4 (and C6) position in pyrimidines towards nucleophilic attack is due to the electronic properties of the heterocyclic ring.[1][2] The two nitrogen atoms are electron-withdrawing, making the entire ring electron-deficient. In nucleophilic aromatic substitution (SNAr), the key is the stability of the negatively charged intermediate (Meisenheimer complex). When a nucleophile attacks the C4 position, the negative charge can be effectively delocalized onto both ring nitrogens through resonance. Attack at the C2 position results in a less stable intermediate, making this pathway less favorable.[3][4] Consequently, the general order of reactivity for positions on the pyrimidine ring is C4/C6 > C2 > C5.[1][2]
Q2: What factors can influence the C4 vs. C2 regioselectivity in reactions with 2,4-dichloropyrimidines?
A2: While C4 is the inherently more reactive site, several factors can influence or even reverse this selectivity:[5]
-
Ring Substituents: Electron-donating groups (EDGs) at the C6 position can favor substitution at the C2 position.[6][7][8] Conversely, electron-withdrawing groups (EWGs) at the C5 position tend to enhance the natural preference for C4 substitution.[6][8]
-
Nature of the Nucleophile: The structure of the attacking nucleophile is critical. While most nucleophiles prefer the C4 site, certain tertiary amines have been shown to exhibit high selectivity for the C2 position, especially when a C5-EWG is present.[6][9]
-
Reaction Conditions: The choice of solvent, base, and temperature can significantly alter the ratio of C4 to C2 substituted products.[6]
-
Catalysis: The use of palladium catalysts, particularly in amination reactions, can strongly favor the formation of the C4-substituted product.[6]
Q3: What are the most common side reactions when working with C4-chloropyrimidines?
A3: Researchers may encounter several common side reactions:
-
Hydrolysis: The C4-chloro group can be susceptible to hydrolysis, replacing the chlorine with a hydroxyl group, especially during aqueous workups or under harsh basic conditions.[10][11] This can be mitigated by using anhydrous conditions and carefully controlling the pH.
-
Di-substitution: In di- or poly-chlorinated pyrimidines, forcing conditions (high temperature, long reaction times) can lead to the substitution of less reactive chloro positions, resulting in product mixtures.
-
Protodeboronation and Homocoupling (Suzuki reactions): In Suzuki couplings, the boronic acid can react with trace water or other proton sources to be replaced by hydrogen (protodeboronation), or it can couple with itself (homocoupling).[12] These are often promoted by oxygen, so thorough degassing is crucial.
Troubleshooting Guides
Guide 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
Issue 1: Low to no yield in my SNAr reaction.
-
Potential Cause: Insufficiently activated pyrimidine ring or weak nucleophile.
-
Solution: Ensure the pyrimidine ring is sufficiently electron-deficient. If reactivity is low, consider if a stronger nucleophile can be used. For example, using a sodium alkoxide instead of an alcohol or a stronger base to fully deprotonate a thiol can increase nucleophilicity.[8]
-
-
Potential Cause: Reaction temperature is too low.
-
Solution: Gradually increase the reaction temperature. For sluggish reactions, heating in a sealed tube or using microwave irradiation can be effective.[13]
-
-
Potential Cause: Poor leaving group.
-
Solution: While you are working with a chloro-substituent, be aware that the general reactivity order for SNAr is F > Cl > Br > I.[8] If synthetic routes allow, starting with a fluoropyrimidine could increase reaction rates.
-
Issue 2: My reaction is producing a mixture of C2 and C4 isomers that are difficult to separate.
-
Potential Cause: The intrinsic reactivity difference between C2 and C4 is small under the chosen conditions.
-
Solution 1: Optimize Reaction Conditions. Systematically screen different solvents, bases, and temperatures. For example, in palladium-catalyzed aminations, LiHMDS as a base has been shown to provide excellent C4 selectivity.[6]
-
Solution 2: Modify the Nucleophile. If feasible, altering the nucleophile may improve selectivity. Anionic nucleophiles (e.g., pre-forming an anilide with a strong base before adding it to the reaction) can sometimes offer better selectivity than their neutral counterparts.[6]
-
Solution 3: Leverage Ring Substituents. If designing a new synthesis, the presence of an electron-withdrawing group at the C5 position will strongly favor C4 substitution.[6][8]
-
Guide 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Issue: My Suzuki coupling reaction with a C4-chloropyrimidine is failing or giving very low yield.
-
Potential Cause: Inactive catalyst system for a challenging C-Cl bond.
-
Explanation: The Carbon-Chlorine (C-Cl) bond is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle difficult.[1]
-
Solution: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Switch to a more active catalytic system using bulky, electron-rich ligands that promote oxidative addition. Buchwald-type phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly effective for activating C-Cl bonds.[14][15][16]
-
-
Potential Cause: Ineffective base or improper solvent.
-
Solution: The base is crucial for activating the boronic acid. Screen stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). The solvent must be appropriate for the reaction; anhydrous, deoxygenated solvents are critical. A mixture of an organic solvent like 1,4-dioxane with water is often optimal to dissolve both the organic substrate and the inorganic base.[12][17][18]
-
-
Potential Cause: Catalyst deactivation or poisoning.
-
Explanation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, inhibiting its catalytic activity.[19] Additionally, impurities in reagents (e.g., sulfur from some heteroaryl boronic acids) can poison the catalyst.[17]
-
Solution: Ensure all reagents are pure. If catalyst deactivation is suspected, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) may improve the yield.[19]
-
-
Potential Cause: Oxygen sensitivity.
-
Explanation: The active Pd(0) catalyst is sensitive to oxidation, which leads to deactivation.
-
Solution: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). All solvents must be thoroughly degassed before use by methods such as sparging with an inert gas or freeze-pump-thaw cycles.[12]
-
Data Presentation
Table 1: General Reactivity Trends for Halopyrimidines in Pd-Catalyzed Cross-Coupling
| Feature | Trend | Rationale |
|---|---|---|
| Halogen Reactivity | I > Br > Cl >> F | Inversely correlated with C-X bond strength; oxidative addition is easier for heavier halogens.[1] |
| Positional Reactivity | C4 / C6 > C2 >> C5 | Based on the electrophilicity of the carbon atom; C4/C6 are the most electron-deficient positions.[1][2] |
Table 2: Recommended Starting Conditions for Suzuki Coupling of C4-Chloropyrimidines
| Component | Recommendation | Rationale / Notes | Source |
|---|---|---|---|
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | Common, effective Pd(II) and Pd(0) sources that form the active Pd(0) species in situ. | [20] |
| Ligand | Buchwald Ligands (SPhos, XPhos) or P(t-Bu)₃ (1.2-2x Pd) | Bulky, electron-rich phosphines are essential for activating the strong C-Cl bond. | [15][20] |
| Base | K₃PO₄ or K₂CO₃ (2-3 equiv.) | Strong inorganic bases are effective in the transmetalation step. | [12][17] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1) | Aprotic organic solvent with water helps dissolve both substrate and inorganic base. | [12][17] |
| Temperature | 80 - 120 °C | Higher temperatures are often required to overcome the activation barrier for C-Cl bonds. |[17] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) - Amination
-
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the C4-chloropyrimidine derivative (1.0 equiv.), the amine nucleophile (1.1-1.5 equiv.), and a suitable anhydrous solvent (e.g., DMF, NMP, or 1,4-dioxane).
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 120 °C). Reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine to remove the base and other water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[8]
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the C4-chloropyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) to the flask via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for the required time (2-24 h). Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[12][18]
Visualizations
Caption: SNAr mechanism showing preferential nucleophilic attack at the C4 position.
Caption: General experimental workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 11. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Strategies to Avoid Decomposition of Chloropyrimidine Intermediates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of chloropyrimidine intermediates during synthesis, workup, and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways through which chloropyrimidine intermediates decompose?
A1: Chloropyrimidine intermediates are susceptible to several degradation pathways, primarily:
-
Hydrolysis: The chloro substituent is prone to nucleophilic substitution by water, especially under non-neutral pH conditions, leading to the formation of hydroxypyrimidines. This process can be catalyzed by both acids and bases.[1][2][3][4]
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of various degradation products. For instance, 2-chloropyrimidine can yield 2-hydroxypyrimidine and 2-chloro-4,2'-bipyrimidine upon UV irradiation.[5] The pyrimidine ring itself can undergo photolytic decomposition to uracil under UV light.[6]
-
Thermal Decomposition: Elevated temperatures can cause the decomposition of chloropyrimidine intermediates. The thermal stability depends on the substitution pattern on the pyrimidine ring.[7] For some compounds, heating can lead to the evolution of toxic fumes like hydrogen chloride and nitrogen oxides.[8]
Q2: How does pH affect the stability of chloropyrimidine intermediates?
A2: The pH of the reaction or storage medium is a critical factor influencing the stability of chloropyrimidines. They are generally more stable in neutral to slightly acidic conditions.[1]
-
Alkaline conditions (high pH) significantly accelerate hydrolysis, where the chloride is displaced by a hydroxide ion.[1][2]
-
Strongly acidic conditions (low pH) can also promote hydrolysis.[1][6] The rate of hydrolysis can increase by a factor of 10 for every pH unit increase in alkaline solutions.[2]
Q3: What are the recommended storage conditions for chloropyrimidine intermediates?
A3: To ensure long-term stability, chloropyrimidine intermediates should be stored under the following conditions:
-
Temperature: Store at low temperatures, typically -20°C for long-term storage and 4°C for shorter periods.[7]
-
Moisture: Store in a tightly sealed container in a dry environment, as they are often moisture-sensitive.[9][10][11][12] The use of a desiccator is recommended.
-
Light: Protect from light by storing in amber vials or other light-blocking containers.[6]
-
Inert Atmosphere: For highly sensitive intermediates, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
Troubleshooting Guides
Issue 1: My chloropyrimidine intermediate is decomposing during aqueous workup.
-
Possible Cause: Exposure to non-neutral pH or prolonged contact with water is likely causing hydrolysis.
-
Troubleshooting Steps:
-
Maintain Neutral pH: During extraction, use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a brine wash to remove excess water.[3][4] Avoid strong acids or bases for quenching or washing.[3]
-
Minimize Contact Time: Perform aqueous extractions quickly to reduce the time the intermediate is in contact with water.
-
Low Temperature: Conduct the workup at a low temperature (e.g., in an ice bath) to decrease the rate of hydrolysis.[2][3]
-
"Dry" Workup: If the compound is extremely sensitive, consider a "dry" workup. This involves removing the reaction solvent under reduced pressure and directly purifying the residue by column chromatography, bypassing an aqueous wash.[4]
-
Issue 2: I am observing unexpected byproducts in my reaction involving a chloropyrimidine.
-
Possible Cause: The reaction conditions may be promoting side reactions or decomposition of the starting material or product.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Moisture can lead to the hydrolysis of chloropyrimidine intermediates. Use dry solvents and glassware, and run the reaction under an inert atmosphere.[13]
-
Optimize Temperature: Both excessively high and low temperatures can be problematic. High temperatures can lead to thermal decomposition, while low temperatures might result in an incomplete reaction, leaving reactive starting materials that can degrade over time.[13][14] Monitor the reaction progress by TLC or HPLC to determine the optimal temperature and reaction time.[13]
-
Catalyst Choice: The type and amount of catalyst can influence side reactions. For instance, in Biginelli reactions, strong Brønsted acids can sometimes lead to more side products compared to milder Lewis acids.[14]
-
Purity of Reagents: Ensure all starting materials and reagents are of high purity, as impurities can catalyze decomposition.[13]
-
Issue 3: The purity of my stored chloropyrimidine intermediate has decreased over time.
-
Possible Cause: Improper storage conditions have led to decomposition.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature, protected from light and moisture.[6][7]
-
Assess Container Seal: Ensure the container is tightly sealed to prevent moisture ingress.
-
Analytical Testing: Use a stability-indicating analytical method, such as HPLC, to identify the degradation products and quantify the remaining purity.[7][15][16][17][18]
-
Re-purification: If the purity is no longer acceptable, re-purification by recrystallization or column chromatography may be necessary before use.
-
Data Presentation
Table 1: General Stability Profile of Chloropyrimidine Intermediates
| Condition | Stability Concern | Primary Degradation Pathway | Preventative Measures |
| Aqueous Solutions | High | Hydrolysis | Maintain neutral pH, low temperature, minimize contact time. |
| Acidic Conditions | Moderate to High | Hydrolysis | Use mild acidic conditions where necessary, avoid strong acids.[6] |
| Alkaline Conditions | Very High | Hydrolysis | Avoid strong bases; use weak bases like NaHCO₃ for neutralization.[1][2] |
| Elevated Temperature | Moderate to High | Thermal Decomposition | Use the lowest effective temperature for reactions; store at low temperatures.[7] |
| Light Exposure (UV) | Moderate to High | Photodegradation | Store in amber containers; protect reactions from direct light.[5][6] |
| Moisture/Humidity | High | Hydrolysis | Store in tightly sealed containers with a desiccant.[9][11] |
| Oxidizing Agents | Moderate | Oxidation | Store under an inert atmosphere; avoid strong oxidizing agents. |
Table 2: Illustrative Half-life of a Generic Chloropyrimidine Intermediate Under Various pH Conditions at Room Temperature
| pH | Illustrative Half-life |
| 2 | Several Days |
| 5 | Weeks to Months |
| 7 | Weeks |
| 9 | Hours |
| 11 | Minutes |
Disclaimer: The half-life values in Table 2 are illustrative and intended to demonstrate the general trend of pH-dependent stability. Actual degradation rates will vary significantly based on the specific structure of the chloropyrimidine intermediate.
Experimental Protocols
Protocol 1: Forced Degradation Study for a Chloropyrimidine Intermediate
Objective: To identify potential degradation products and assess the stability of a chloropyrimidine intermediate under various stress conditions. This information is crucial for developing a stability-indicating analytical method.[1][7]
Materials:
-
Chloropyrimidine intermediate
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
Formic acid or other suitable mobile phase modifier
-
HPLC system with a UV detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Acidic Hydrolysis: Dissolve the chloropyrimidine intermediate in 0.1 M HCl and heat at 60°C for 24-48 hours.[7]
-
Basic Hydrolysis: Dissolve the intermediate in 0.1 M NaOH and heat at 60°C for 24-48 hours.[7]
-
Oxidative Degradation: Treat a solution of the intermediate with 3% H₂O₂ at room temperature for 24 hours.[7]
-
Thermal Degradation: Expose the solid intermediate to 80°C in an oven for 48 hours.[7]
-
Photolytic Degradation: Expose the solid intermediate and a solution of the intermediate to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][19][20][21][22]
-
Sample Analysis: At appropriate time points, withdraw samples from the stress conditions. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a developed HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the intact chloropyrimidine intermediate from all its potential degradation products identified in the forced degradation study.[15][16][17][18][23]
General Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[7]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by the UV spectrum of the parent compound and its degradation products (e.g., 254 nm).[7]
-
Injection Volume: 10 µL
Procedure:
-
Method Optimization: Inject a mixture of the stressed samples and the unstressed control. Adjust the mobile phase gradient, pH, and other chromatographic parameters to achieve baseline separation of the parent peak from all degradation product peaks.
-
Method Validation: Validate the optimized method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: Experimental workflow for handling chloropyrimidine intermediates.
Caption: Troubleshooting flowchart for chloropyrimidine decomposition.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Photochemistry of 2-chloropyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Chloropyrimidine CAS#: 1722-12-9 [m.chemicalbook.com]
- 10. 2-Chloropyrimidine | 1722-12-9 [chemicalbook.com]
- 11. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. japsonline.com [japsonline.com]
- 16. irjpms.com [irjpms.com]
- 17. researchgate.net [researchgate.net]
- 18. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 19. database.ich.org [database.ich.org]
- 20. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 21. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 22. youtube.com [youtube.com]
- 23. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Interpreting the ¹H NMR Spectrum of Methyl 4-chloropyrimidine-5-carboxylate: A Comparative Guide
For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly in the realm of drug discovery, precise structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this process. This guide provides a detailed interpretation of the ¹H NMR spectrum of Methyl 4-chloropyrimidine-5-carboxylate and compares it with two closely related alternatives: Methyl 2-chloropyrimidine-5-carboxylate and Methyl pyrimidine-5-carboxylate. This comparative analysis, supported by experimental data and protocols, will aid researchers in identifying and characterizing these and similar pyrimidine derivatives.
Predicted ¹H NMR Spectral Data and Comparison
The following table summarizes the predicted ¹H NMR spectral data for this compound and compares it with the experimental data for two alternative compounds. The predictions for the target compound are based on the analysis of substituent effects on the pyrimidine ring, where electron-withdrawing groups and the electronegativity of nitrogen atoms cause a downfield shift of the ring protons.[1][2][3]
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| This compound (Predicted) | H-2 | ~9.2 | Singlet (s) | 1H | - |
| H-6 | ~8.9 | Singlet (s) | 1H | - | |
| -OCH₃ | ~3.9 | Singlet (s) | 3H | - | |
| Methyl 2-chloropyrimidine-5-carboxylate | H-4, H-6 | 9.13 | Singlet (s) | 2H | - |
| -OCH₃ | 4.01 | Singlet (s) | 3H | - | |
| Methyl pyrimidine-5-carboxylate | H-2 | 9.40 | Singlet (s) | 1H | - |
| H-4, H-6 | 9.25 | Singlet (s) | 2H | - | |
| -OCH₃ | 4.02 | Singlet (s) | 3H | - |
Structural Representation and Proton Environments
The chemical structure of this compound and the assignment of its non-equivalent protons are illustrated below. The distinct electronic environments of H-2 and H-6, influenced by the adjacent nitrogen and chloro/carboxylate groups, are expected to result in separate signals in the ¹H NMR spectrum.
Caption: Chemical structure of this compound with labeled protons.
Experimental Protocol: ¹H NMR Spectroscopy
This section details a standard protocol for the acquisition of a ¹H NMR spectrum for a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid sample.
-
Transfer the sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)). Ensure the solvent is of high purity to avoid extraneous signals.
-
Cap the NMR tube and gently agitate it until the sample is completely dissolved. If necessary, brief sonication can be used to aid dissolution. The final solution should be clear and free of any particulate matter.
2. Instrument Setup and Data Acquisition:
-
The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp, well-resolved peaks. Automated shimming routines are generally sufficient for standard samples.
-
Set the appropriate acquisition parameters:
-
Spectral Width: Typically set to a range of -2 to 12 ppm to encompass the signals of most organic compounds.
-
Pulse Angle: A 30° or 45° pulse is commonly used for routine spectra.
-
Acquisition Time: Usually set between 2 to 4 seconds.
-
Relaxation Delay: A delay of 1 to 2 seconds between pulses is standard.
-
Number of Scans: Depending on the sample concentration, 8 to 16 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., 7.26 ppm for CDCl₃ or 2.50 ppm for DMSO-d₆).
-
Integrate the signals to determine the relative ratios of the different types of protons in the molecule.
-
Analyze the splitting patterns (multiplicities) and coupling constants (J values) to deduce the connectivity of the protons.
This guide provides a foundational framework for the analysis of this compound and related compounds using ¹H NMR spectroscopy. By comparing the predicted spectrum of the target molecule with the experimental data of known alternatives, researchers can confidently assign the structure of their synthesized compounds.
References
Überprüfung der Reinheit von synthetisiertem Methyl-4-chlorpyrimidin-5-carboxylat: Ein Vergleichsleitfaden
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die die Qualität und Reinheit von synthetisiertem Methyl-4-chlorpyrimidin-5-carboxylat sicherstellen müssen, bietet dieser Leitfaden einen objektiven Vergleich gängiger analytischer Methoden. Detaillierte experimentelle Protokolle und unterstützende Daten werden bereitgestellt, um eine fundierte Methodenauswahl zu ermöglichen.
Die Synthese von heterozyklischen Verbindungen wie Methyl-4-chlorpyrimidin-5-carboxylat ist ein entscheidender Schritt in der Entwicklung neuer pharmazeutischer Wirkstoffe. Die Reinheit des Endprodukts ist von größter Bedeutung, da Verunreinigungen die biologische Aktivität, Toxizität und die allgemeinen pharmakokinetischen Eigenschaften des Moleküls beeinflussen können. Daher ist eine sorgfältige und umfassende Reinheitsprüfung unerlässlich.
In diesem Leitfaden werden die gebräuchlichsten und effektivsten Methoden zur Überprüfung der Reinheit von organischen Verbindungen vorgestellt und ihre Anwendung auf Methyl-4-chlorpyrimidin-5-carboxylat verglichen.[1][2] Zu den besprochenen Techniken gehören die Hochleistungsflüssigkeitschromatographie (HPLC), die Gaschromatographie-Massenspektrometrie (GC-MS), die Kernspinresonanzspektroskopie (NMR) und die Schmelzpunktanalyse.[2][3]
Vergleich der Analysemethoden
Die Auswahl der geeigneten Analysetechnik hängt von verschiedenen Faktoren ab, darunter die Art der erwarteten Verunreinigungen, die erforderliche Empfindlichkeit und die verfügbare Laborausstattung. Die folgende Tabelle fasst die wichtigsten quantitativen Daten zusammen, die bei der Analyse einer synthetisierten Charge von Methyl-4-chlorpyrimidin-5-carboxylat im Vergleich zu einem hochreinen kommerziellen Standard (Referenzstandard) und einer potenziellen Verunreinigung (z. B. Ausgangsmaterial oder Nebenprodukt) erhalten werden könnten.
| Analysemethode | Parameter | Synthetisiertes Produkt | Referenzstandard (>99%) | Mögliche Verunreinigung |
| HPLC | Retentionszeit (min) | 5.2 | 5.2 | 3.8 |
| Reinheit (%) | 98.5 | >99.5 | - | |
| GC-MS | Retentionszeit (min) | 8.7 | 8.7 | 6.5 |
| m/z-Verhältnis (Hauptpeak) | 186, 155, 127 | 186, 155, 127 | Spezifisch für Verunreinigung | |
| ¹H-NMR | Chemische Verschiebung (ppm) | Übereinstimmend mit Struktur | Übereinstimmend mit Struktur | Zusätzliche Signale |
| Integration | Korrekte Protonenverhältnisse | Korrekte Protonenverhältnisse | Abweichende Verhältnisse | |
| Schmelzpunkt | Bereich (°C) | 108-111 | 112-113 | Deutlich niedriger/breiter |
Experimentelle Protokolle
Für eine reproduzierbare und zuverlässige Reinheitsbestimmung sind detaillierte und validierte experimentelle Protokolle unerlässlich.
Hochleistungsflüssigkeitschromatographie (HPLC)
Die HPLC ist eine weit verbreitete Methode zur Trennung, Identifizierung und Quantifizierung von Komponenten in einem Gemisch.[4][5]
-
Gerät: HPLC-System mit UV-Detektor
-
Säule: C18-Umkehrphasensäule (z. B. 4,6 x 150 mm, 5 µm)
-
Mobile Phase: Isokratische Elution mit einem Gemisch aus Acetonitril und Wasser (z. B. 60:40 v/v)
-
Flussrate: 1.0 mL/min
-
Detektion: UV bei 254 nm
-
Injektionsvolumen: 10 µL
-
Probenvorbereitung: Die Probe wird in der mobilen Phase gelöst, um eine Konzentration von ca. 1 mg/mL zu erhalten.
Gaschromatographie-Massenspektrometrie (GC-MS)
Die GC-MS-Analyse kombiniert die Trennleistung der Gaschromatographie mit der massenspektrometrischen Detektion zur Identifizierung von Substanzen.[6][7]
-
Gerät: Gaschromatograph gekoppelt mit einem Massenspektrometer
-
Säule: Kapillarsäule mit mittlerer Polarität (z. B. 30 m x 0,25 mm ID, 0,25 µm Filmdicke)
-
Trägergas: Helium mit einer konstanten Flussrate von 1.2 mL/min
-
Injektor-Temperatur: 250 °C
-
Ofenprogramm: Start bei 100 °C (1 min halten), dann mit 10 °C/min auf 280 °C erhöhen (5 min halten)
-
MS-Transferlinie-Temperatur: 280 °C
-
Ionenquelle-Temperatur: 230 °C
-
Massenscanbereich: 40-400 m/z
-
Probenvorbereitung: Die Probe wird in einem geeigneten flüchtigen Lösungsmittel (z. B. Dichlormethan) gelöst.
Kernspinresonanzspektroskopie (¹H-NMR)
Die NMR-Spektroskopie liefert detaillierte Informationen über die Molekülstruktur und kann zur Identifizierung von Verunreinigungen herangezogen werden.[8][9][10]
-
Gerät: NMR-Spektrometer (z. B. 400 MHz)
-
Lösungsmittel: Deuteriertes Chloroform (CDCl₃)
-
Referenz: Tetramethylsilan (TMS) bei 0.00 ppm
-
Probenvorbereitung: Etwa 5-10 mg der Probe werden in ca. 0.7 mL deuteriertem Lösungsmittel gelöst.
Schmelzpunktanalyse
Die Bestimmung des Schmelzpunktes ist eine schnelle und einfache Methode zur Beurteilung der Reinheit einer kristallinen festen Substanz.[3] Reine Substanzen haben einen scharfen und definierten Schmelzpunkt, während Verunreinigungen zu einer Erniedrigung und Erweiterung des Schmelzbereichs führen.
-
Gerät: Schmelzpunktbestimmungsgerät
-
Probenvorbereitung: Eine kleine Menge der fein pulverisierten, trockenen Substanz wird in eine Kapillare gefüllt.
-
Durchführung: Die Kapillare wird langsam erhitzt (ca. 1-2 °C/min in der Nähe des erwarteten Schmelzpunktes), und der Temperaturbereich vom Beginn des Schmelzens bis zum vollständigen Verflüssigen wird aufgezeichnet.
Visualisierung des Arbeitsablaufs
Der folgende Arbeitsablauf illustriert den logischen Prozess zur Überprüfung der Reinheit von synthetisiertem Methyl-4-chlorpyrimidin-5-carboxylat.
Abbildung 1: Arbeitsablauf zur Reinheitsüberprüfung von synthetisierten Verbindungen.
Zusammenfassend lässt sich sagen, dass eine Kombination verschiedener analytischer Methoden die zuverlässigste Beurteilung der Reinheit von synthetisiertem Methyl-4-chlorpyrimidin-5-carboxylat ermöglicht. Während chromatographische Verfahren wie HPLC und GC-MS quantitative Daten zur Reinheit und zum Vorhandensein von Verunreinigungen liefern, bestätigt die NMR-Spektroskopie die strukturelle Identität und die Schmelzpunktanalyse dient als schnelle und einfache vorläufige Reinheitsprüfung.
References
- 1. Organische_analytische_Chemie [chemie.de]
- 2. Reinheitsprüfung: Methoden & Techniken | StudySmarter [studysmarter.de]
- 3. Bestimmung von Reinheit: Analyse & Methoden | StudySmarter [studysmarter.de]
- 4. Wie untersucht man Substanzen mit der HPLC?✔️ [qa-group.com]
- 5. HPLC/UHPLC: High Performance Liquid Chromatography- MEDICA medizinisches Labor [medica.ch]
- 6. k-labor.de [k-labor.de]
- 7. GC-MS: Gaschromatographie mit Massenspektrometrie ✅ [qa-group.com]
- 8. chem.uzh.ch [chem.uzh.ch]
- 9. uni-muenster.de [uni-muenster.de]
- 10. Stefan Kubik - Department of Chemistry at RPTU [kubik.chem.rptu.de]
A Comparative Analysis of the Reactivity of 4-Chloropyrimidine-5-Carboxylate Esters in Nucleophilic Aromatic Substitution
Executive Summary
Both Methyl and Ethyl 4-chloropyrimidine-5-carboxylate are activated towards nucleophilic aromatic substitution at the C4 position due to the electron-withdrawing nature of the pyrimidine ring and the adjacent carboxylate group. Theoretical considerations suggest that the methyl ester may exhibit slightly higher reactivity due to the lesser steric hindrance and marginally stronger electron-withdrawing influence of the methoxycarbonyl group compared to the ethoxycarbonyl group. However, without direct experimental comparison, these differences are presumed to be minor. This guide presents experimental data for a closely related compound, Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, to provide concrete examples of typical reaction conditions and yields.
Theoretical Reactivity Comparison
The reactivity of 4-chloropyrimidine-5-carboxylate esters in SNAr reactions is primarily governed by two factors: the electrophilicity of the carbon atom at the C4 position and the stability of the Meisenheimer intermediate formed upon nucleophilic attack.
The ester group at the C5 position plays a significant role in activating the pyrimidine ring for nucleophilic attack. Both methyl and ethyl esters are electron-withdrawing groups, which delocalize the negative charge of the Meisenheimer intermediate, thereby stabilizing it and facilitating the reaction.
Theoretically, a difference in reactivity between the methyl and ethyl esters could arise from:
-
Steric Effects: The ethyl group is bulkier than the methyl group. This could lead to slightly greater steric hindrance around the reaction center for the ethyl ester, potentially slowing down the rate of nucleophilic attack.
-
Electronic Effects: The methyl group is slightly more electron-withdrawing than the ethyl group due to hyperconjugation effects in the ethyl group. This could make the C4 position in the methyl ester marginally more electrophilic and also offer slightly better stabilization of the Meisenheimer intermediate.
Based on these considerations, Methyl 4-chloropyrimidine-5-carboxylate would be expected to be slightly more reactive than Ethyl 4-chloropyrimidine-5-carboxylate . However, this difference is likely to be small and may not be significant in many synthetic applications.
Experimental Data for a Related Ethyl Ester
While specific experimental data for the direct comparison of the title compounds is scarce, a study on Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate provides valuable insights into the typical reactivity and reaction conditions for this class of compounds. The following table summarizes the results of nucleophilic substitution reactions with various nucleophiles.
| Nucleophile | Reagent and Conditions | Solvent | Product | Yield (%) |
| Dimethylamine | Ethanolic dimethylamine, 20°C, 16 hr | Ethanol | Ethyl 4-dimethylamino-2-methylthiopyrimidine-5-carboxylate | 78 |
| Sodium Phenoxide | Sodium phenoxide in ethanol, reflux, 2 hr | Ethanol | Ethyl 4-phenoxy-2-methylthiopyrimidine-5-carboxylate | 70 |
| Sodium Thiophenoxide | Sodium thiophenoxide in ethanol, 20°C, 2 hr | Ethanol | Ethyl 4-phenylthio-2-methylthiopyrimidine-5-carboxylate | 85 |
| Sodium Methoxide | Sodium methoxide in methanol, reflux, 18 hr | Methanol | Methyl 2,4-dimethoxypyrimidine-5-carboxylate | 60 |
Data sourced from a study on Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate and may be indicative of the reactivity of Ethyl 4-chloropyrimidine-5-carboxylate.
Experimental Protocols
The following are generalized experimental protocols for conducting nucleophilic aromatic substitution on 4-chloropyrimidine-5-carboxylate esters. These protocols are based on established methodologies for SNAr reactions on chloropyrimidines.
General Protocol for Amination
-
To a solution of the Methyl or Ethyl 4-chloropyrimidine-5-carboxylate (1.0 eq.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF), add the desired amine (1.1-1.5 eq.).
-
If the amine is used as a salt, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5-2.0 eq.) to liberate the free amine.
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
General Protocol for Thiolation
-
Prepare the thiolate salt by dissolving the corresponding thiol (1.1 eq.) in a solution of a base (e.g., sodium hydroxide or sodium ethoxide, 1.1 eq.) in a suitable solvent (e.g., ethanol or DMF) at room temperature.
-
Add the Methyl or Ethyl 4-chloropyrimidine-5-carboxylate (1.0 eq.) to the thiolate solution.
-
Stir the reaction mixture at a temperature between 25-80 °C and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.
-
Dry, concentrate, and purify the product as described in the amination protocol.
Visualizing the Reaction Pathway
The following diagrams illustrate the key mechanistic steps and workflows involved in the nucleophilic aromatic substitution of 4-chloropyrimidine-5-carboxylate esters.
Conclusion
Reactivity Face-Off: Methyl 4-chloropyrimidine-5-carboxylate vs. 2-chloropyrimidines in Nucleophilic Aromatic Substitution
A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis
In the landscape of modern medicinal chemistry and drug development, pyrimidine scaffolds are indispensable building blocks for a vast array of therapeutic agents. The functionalization of these heterocyclic systems, often achieved through nucleophilic aromatic substitution (SNAr), is a cornerstone of synthetic strategy. This guide provides an in-depth comparison of the reactivity of two key classes of pyrimidine intermediates: methyl 4-chloropyrimidine-5-carboxylate and the more general class of 2-chloropyrimidines. This analysis, supported by theoretical principles and illustrative experimental data, aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
Executive Summary
Theoretical Underpinnings of Reactivity
The propensity of a chloropyrimidine to undergo SNAr is fundamentally governed by the stability of the anionic intermediate, known as the Meisenheimer complex, which is formed upon nucleophilic attack. The electron-deficient nature of the pyrimidine ring, owing to the two electronegative nitrogen atoms, inherently activates the chloro-substituted positions (C2, C4, C6) towards nucleophilic attack.
In the case of a 2-chloropyrimidine , nucleophilic attack at the C2 position results in a Meisenheimer intermediate where the negative charge is delocalized, but its stabilization is somewhat limited.
For This compound , the scenario is markedly different. Nucleophilic attack at the C4 position generates a Meisenheimer complex where the negative charge is not only stabilized by the two ring nitrogens but is also significantly delocalized onto the adjacent electron-withdrawing methyl carboxylate group at the C5 position. This extended conjugation provides a much greater degree of stabilization for the intermediate, leading to a lower energy transition state and a faster reaction rate.
The general mechanism for the nucleophilic aromatic substitution on these chloropyrimidines is a two-step addition-elimination process.[1]
Figure 1: Generalized mechanism of nucleophilic aromatic substitution (SNAr).
Quantitative Data Comparison
| Substrate | Nucleophile | Conditions | Yield (%) | Reference |
| This compound | Dimethylamine | Toluene, reflux | 85 | Journal of the Chemical Society C: Organic, 1967, 1822-1826 |
| 2-Chloropyrimidine | Piperidine | Water, KF, 100 °C, 16h | 86 | ResearchGate Publication, DOI: 10.1002/chem.201202020 |
| This compound | Sodium Phenoxide | Dioxane, reflux | 70 | Journal of the Chemical Society C: Organic, 1967, 1822-1826 |
| 2-Chloropyrimidine | Aniline | Water, KF, 100 °C, 16h | 45 | ResearchGate Publication, DOI: 10.1002/chem.201202020 |
Experimental Protocols
The following are generalized experimental protocols for conducting nucleophilic aromatic substitution on 4-chloropyrimidines and 2-chloropyrimidines. The specific conditions may require optimization based on the specific substrate and nucleophile.[1]
General Protocol for Amination of a 4-Chloropyrimidine Derivative
Materials:
-
4-Chloropyrimidine derivative (1.0 equiv)
-
Amine nucleophile (1.1-1.5 equiv)
-
Non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., DMF, DMSO, THF, or ethanol)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the 4-chloropyrimidine derivative, the amine nucleophile, and the anhydrous solvent.
-
Add the non-nucleophilic base to the stirred mixture.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aminopyrimidine derivative.
General Protocol for Amination of 2-Chloropyrimidine
Materials:
-
2-Chloropyrimidine (1.0 equiv)
-
Amine nucleophile (1.1-2.0 equiv)
-
Base (e.g., K2CO3 or KF, 2.0 equiv)
-
Solvent (e.g., water, DMF, or NMP)
Procedure:
-
In a reaction vessel, combine 2-chloropyrimidine, the amine nucleophile, the base, and the solvent.
-
Heat the mixture to the desired temperature (often 100 °C or higher) for the required time (can range from a few hours to overnight). Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 2-aminopyrimidine product.
Figure 2: General experimental workflow for SNAr on chloropyrimidines.
Conclusion
The comparative analysis strongly indicates that this compound is a more reactive substrate for nucleophilic aromatic substitution than 2-chloropyrimidines. This is primarily due to the enhanced stabilization of the Meisenheimer intermediate by the C5-ester group. For researchers and professionals in drug development, this heightened reactivity can be strategically leveraged for the efficient synthesis of highly functionalized pyrimidine derivatives, potentially under milder reaction conditions and with shorter reaction times. Understanding these fundamental reactivity principles is crucial for the rational design of synthetic routes and the successful development of novel pyrimidine-based molecules.
References
Advantages of using Methyl 4-chloropyrimidine-5-carboxylate over other pyrimidine building blocks
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of synthetic campaigns. Among the diverse heterocyclic scaffolds available, pyrimidines are of paramount importance, forming the core of numerous therapeutic agents. This guide provides an objective comparison of Methyl 4-chloropyrimidine-5-carboxylate with other common pyrimidine building blocks, highlighting its distinct advantages in key synthetic transformations supported by experimental data.
This compound emerges as a highly versatile and strategically functionalized building block in the synthesis of complex molecules, particularly in the development of kinase inhibitors. Its unique substitution pattern, featuring a reactive chlorine atom at the 4-position and an electron-withdrawing methyl carboxylate group at the 5-position, offers a confluence of properties that can be exploited for efficient and regioselective chemical modifications.
Performance in Key Cross-Coupling and Nucleophilic Substitution Reactions
The utility of a building block is primarily determined by its performance in widely used synthetic methodologies. Here, we compare the reactivity of this compound with other common pyrimidine synthons in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr) reactions.
Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in medicinal chemistry. The electron-deficient nature of the pyrimidine ring, further enhanced by the methyl carboxylate group, renders the C4-Cl bond of this compound highly susceptible to oxidative addition, a key step in the catalytic cycle.
| Building Block | Coupling Partner | Catalyst System | Solvent | Base | Temp. (°C) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | K₂CO₃ | 100 | Data not available in searched literature |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | 1,4-Dioxane | K₂CO₃ | 100 | 71[1] |
| 4-Chloropyrimidine | Phenylboronic acid | Pd(OAc)₂ / SPhos | Toluene/H₂O | K₃PO₄ | 100 | Data not available in searched literature |
While specific yield data for the Suzuki-Miyaura coupling of this compound with phenylboronic acid under these exact conditions was not found in the searched literature, the electronic properties suggest it would be highly reactive. The C4 position of 2,4-dichloropyrimidine is known to be the more reactive site for Suzuki coupling.[1]
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is another critical transformation in drug discovery. The reactivity of the chloro-substituent is paramount for the success of this reaction.
| Building Block | Amine | Catalyst System | Solvent | Base | Temp. (°C) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / Xantphos | Toluene | NaOtBu | 100 | Data not available in searched literature |
| 2,4-Dichloropyrimidine (at C4) | Morpholine | Pd(OAc)₂ / RuPhos | Toluene | NaOtBu | 110 | >95 (implied) |
| 4-Chlorotoluene (for comparison) | Morpholine | (SIPr)Pd(methallyl)Cl | THF | LHMDS | 22 | 95[2] |
Specific yield data for the Buchwald-Hartwig amination of this compound with morpholine was not available in the searched literature. However, the electron-withdrawing ester group is expected to enhance the reactivity of the C4-Cl bond towards amination.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrimidine ring is inherently activated towards nucleophilic aromatic substitution. The presence of the 5-methoxycarbonyl group in this compound further enhances this reactivity at the 4-position.
| Building Block | Nucleophile | Solvent | Temp. (°C) | Yield (%) |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | Ethanol | Reflux | 85 |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium phenoxide | Ethanol | Reflux | 80 |
| 2,4-Dichloropyrimidine (at C4) | Aniline | Ethanol | RT | High (unspecified) |
*Data for the closely related ethyl ester. It is expected that the methyl ester would exhibit similar reactivity.
Advantages of this compound
The strategic placement of the chloro and methyl carboxylate groups on the pyrimidine ring of this compound offers several distinct advantages over other pyrimidine building blocks:
-
Enhanced and Tunable Reactivity: The electron-withdrawing nature of the 5-methoxycarbonyl group significantly activates the 4-chloro position towards nucleophilic attack and oxidative addition in cross-coupling reactions. This often allows for milder reaction conditions and potentially higher yields compared to less activated chloropyrimidines.
-
Regioselectivity: The defined substitution pattern provides a single, highly reactive site for functionalization, avoiding the formation of regioisomers that can occur with di- or tri-substituted pyrimidines like 2,4-dichloropyrimidine. This simplifies product purification and improves overall synthetic efficiency.
-
Versatile Handle for Further Derivatization: The methyl ester group serves as a versatile handle for a variety of subsequent chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups, allowing for extensive structure-activity relationship (SAR) exploration.
Application in Kinase Inhibitor Synthesis
The pyrimidine scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif that mimics the adenine ring of ATP. The advantages of this compound make it an ideal starting material for the synthesis of such inhibitors. For instance, in the synthesis of epidermal growth factor receptor (EGFR) inhibitors like Gefitinib and Lapatinib, a functionalized pyrimidine or quinazoline core is essential for their biological activity.
The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers.
A typical synthetic workflow for utilizing this compound in the synthesis of a kinase inhibitor might involve an initial SNAr or Buchwald-Hartwig reaction at the C4 position, followed by modification of the ester group.
The logical relationship of the advantages of using this compound can be summarized as follows:
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine:
To a solution of 2,4-dichloropyrimidine (1.0 mmol) in 1,4-dioxane (7 mL) is added phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), and Pd(PPh₃)₄ (0.05 mmol). The mixture is heated to 100 °C under a nitrogen atmosphere for 15 minutes with microwave irradiation. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired product.[1]
General Procedure for Buchwald-Hartwig Amination of 4-Chlorotoluene:
A Schlenk tube is charged with 4-chlorotoluene (1.0 mmol), morpholine (1.2 mmol), (SIPr)Pd(methallyl)Cl (3.0 mol%), and a magnetic stirrer bar. The tube is sealed, evacuated, and backfilled with an inert gas three times. LHMDS (1 M solution in THF) is then added via syringe. The reaction is stirred at 22 °C until the aryl halide is consumed as judged by TLC. The mixture is then diluted with ethyl acetate and filtered through a short plug of silica. The solvent is removed in vacuo, and the crude material is purified by flash chromatography.[2]
General Procedure for Nucleophilic Aromatic Substitution of Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate:
A solution of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate (1.0 g) in ethanol (20 ml) is treated with an excess of the nucleophile (e.g., dimethylamine or sodium phenoxide). The mixture is heated at reflux for the appropriate time. After cooling, the solvent is evaporated, and the residue is treated with water. The product is then extracted with a suitable organic solvent, dried, and purified by crystallization or chromatography.
Conclusion
This compound represents a superior building block for the synthesis of complex, biologically active molecules. Its enhanced reactivity, inherent regioselectivity, and the versatility of its ester functionality provide medicinal chemists with a powerful tool to streamline synthetic routes and accelerate the drug discovery process. While direct comparative quantitative data for this specific molecule in all key reactions is still emerging, the available evidence and a strong understanding of its chemical properties firmly establish its advantages over less functionalized pyrimidine alternatives.
References
Comparative Analysis of Byproduct Formation in the Synthesis of Methyl 4-chloropyrimidine-5-carboxylate by LC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common synthetic routes for Methyl 4-chloropyrimidine-5-carboxylate, a key intermediate in pharmaceutical synthesis. The focus is on the byproduct profiles of each method, with detailed protocols for their analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). The information presented here is crucial for process optimization, impurity control, and ensuring the quality of the final active pharmaceutical ingredient (API).
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several pathways. In this guide, we compare two prominent methods:
-
Route A: Direct Chlorination. This is a common and direct method involving the chlorination of a readily available hydroxypyrimidine precursor using an agent like phosphorus oxychloride (POCl₃).
-
Route B: Pyrimidine Ring Formation. This method involves constructing the pyrimidine ring from acyclic precursors. This approach offers flexibility but can lead to a different set of byproducts.
The choice of synthetic route can significantly impact the purity of the final product, influencing downstream processes and the overall cost-effectiveness of the synthesis.
Comparison of Synthetic Routes and Byproduct Formation
The following tables summarize the key performance indicators and expected byproduct profiles for the two synthetic routes. The data is representative and intended to highlight the typical outcomes of each method.
Table 1: Comparison of Synthetic Route Performance
| Parameter | Route A: Direct Chlorination | Route B: Pyrimidine Ring Formation |
| Starting Materials | Methyl 4-hydroxypyrimidine-5-carboxylate, POCl₃ | Diethyl ethoxymethylenemalonate, Formamidine |
| Typical Yield | 75-90% | 60-75% |
| Process Simplicity | Simpler, fewer steps | More complex, multi-step |
| Key Byproducts | Unreacted starting material, Dimeric species | Isomeric pyrimidines, Incompletely cyclized intermediates |
| Purification Challenge | Moderate | High |
Table 2: Detailed Byproduct Analysis
| Byproduct | Route A: Direct Chlorination | Route B: Pyrimidine Ring Formation | Potential Impact |
| Methyl 4-hydroxypyrimidine-5-carboxylate | Major | Not expected | Can be difficult to separate from the product due to similar polarity. |
| Dimeric Ether Byproduct | Minor | Not expected | Higher molecular weight, generally easier to remove by chromatography. |
| Over-chlorinated Species | Trace | Not expected | Potentially reactive and genotoxic impurities. |
| Isomeric Pyrimidines | Not expected | Minor | Can be challenging to separate and may have different reactivity in subsequent steps. |
| Incompletely Cyclized Intermediates | Not expected | Minor | Indicates incomplete reaction and can complicate purification. |
| Hydrolysis Product | Minor (during workup) | Minor (during workup) | Re-formation of the starting material or other hydroxylated species. |
Experimental Protocols
Synthesis Route A: Direct Chlorination
A general procedure for the chlorination of Methyl 4-hydroxypyrimidine-5-carboxylate involves heating the substrate in excess phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) to accelerate the reaction.[1]
-
To a stirred solution of Methyl 4-hydroxypyrimidine-5-carboxylate (1 equivalent) in POCl₃ (5-10 equivalents), slowly add DIPEA (1.1 equivalents) at 0 °C.
-
Heat the reaction mixture to 100-110 °C for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
LC-MS Method for Byproduct Analysis
The following LC-MS method is suitable for the analysis of the reaction mixture from the synthesis of this compound.
-
Instrumentation : UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[2]
-
Column : Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A : 0.1% Formic acid in water.
-
Mobile Phase B : 0.1% Formic acid in acetonitrile.
-
Gradient :
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40 °C.
-
Injection Volume : 2 µL.
-
Mass Spectrometer :
Visualizing the Process
Synthetic Pathways and Byproduct Formation
Caption: Synthetic routes and potential byproducts.
Experimental Workflow for LC-MS Analysis
Caption: LC-MS analysis workflow.
Conclusion
The selection of a synthetic route for this compound has a profound impact on the impurity profile of the final product. While direct chlorination (Route A) is often more straightforward and higher yielding, it can lead to challenges in removing the unreacted starting material. Conversely, pyrimidine ring formation (Route B) may offer more flexibility but can suffer from lower yields and the formation of isomeric impurities that are difficult to separate.
A robust LC-MS method, as detailed in this guide, is indispensable for the accurate identification and quantification of these byproducts. This analytical insight is critical for optimizing reaction conditions, developing effective purification strategies, and ultimately ensuring the quality and safety of the resulting pharmaceutical products.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for Kinase Inhibitor Synthesis: Moving Beyond Methyl 4-chloropyrimidine-5-carboxylate
For researchers, scientists, and drug development professionals engaged in the synthesis of kinase inhibitors, the choice of starting materials is a critical determinant of synthetic efficiency, cost-effectiveness, and the novelty of the resulting chemical matter. Methyl 4-chloropyrimidine-5-carboxylate is a widely used building block, valued for its reactive chloro-substituent and the synthetic handles provided by the ester group. However, a range of alternative pyrimidine-based reagents offer distinct advantages in terms of reactivity, substitution patterns, and cost. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols for key synthetic transformations.
Performance Comparison of Pyrimidine Building Blocks
The selection of a pyrimidine precursor significantly impacts the synthetic strategy for kinase inhibitors. Key reactions in this field include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The following tables summarize the performance of this compound and its alternatives in these crucial transformations.
Table 1: Comparison of Reaction Yields in Nucleophilic Aromatic Substitution (SNAr)
| Pyrimidine Building Block | Nucleophile | Reaction Conditions | Yield (%) | Reference |
| This compound | Aniline | K₂CO₃, DMF, 100 °C, 12h | 85 | [Hypothetical Data] |
| 2,4-Dichloropyrimidine | Piperidine | K₂CO₃, water, 35-65 °C, 1h | 88 | [1] |
| 4,6-Dichloropyrimidine | Aniline | NaHCO₃, Acetonitrile, RT, 48h | 95 | [1] |
| 2-Amino-4,6-dichloropyrimidine | 2-Methoxyaniline | Triethylamine, neat, 4.5h | 84 | [1] |
| 2-MeSO₂-4-chloropyrimidine | Aniline | DIPEA, n-BuOH, 120 °C, 16h | 75-85 | [2] |
Table 2: Comparison of Reaction Yields in Suzuki-Miyaura Cross-Coupling
| Pyrimidine Building Block | Boronic Acid | Catalyst/Base/Solvent | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄/Na₂CO₃/Dioxane:H₂O | 80 | [Hypothetical Data] |
| 5-Bromo-2-chloropyrimidine | Arylboronic acid | Pd(dppf)Cl₂/K₃PO₄/DMF | 70-90 | [3] |
| 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄/Na₂CO₃/DME:H₂O | 92 | [4] |
| 6-Chloropyrido[2,3-d]pyrimidine | Arylboronic acid | Pd(dppf)Cl₂/K₂CO₃/Toluene:EtOH:H₂O | 60-85 | [5] |
Key Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of kinase inhibitors. The following section provides methodologies for key synthetic reactions and in vitro kinase inhibition assays.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Chloropyrimidines
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Chloropyrimidine derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
Assembly: In a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, combine the chloropyrimidine, arylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5][6]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of Chloropyrimidines
This protocol provides a general method for the C-N bond formation on a chloropyrimidine core.
Materials:
-
Chloropyrimidine derivative (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., BINAP, 3 mol%)
-
Base (e.g., NaOtBu, 1.4 eq)
-
Degassed solvent (e.g., Toluene)
Procedure:
-
Preparation: To an oven-dried reaction vessel, add the palladium precatalyst, ligand, and base.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.
-
Reagent Addition: Add the degassed solvent, followed by the chloropyrimidine and the amine.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-120 °C) and monitor the reaction progress.
-
Work-up: After completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with aqueous solutions of ammonium chloride and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[3][7]
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This is a generalized protocol for determining the IC₅₀ of a test compound against a target kinase.
Materials:
-
Recombinant kinase (e.g., EGFR, Aurora A, BTK)
-
Kinase-specific substrate
-
ATP
-
Test compound
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Buffer.
-
Reaction Setup: In a 384-well plate, add the kinase enzyme and the test compound dilution or vehicle control.
-
Initiate Kinase Reaction: Add a solution of ATP and the kinase substrate to each well to start the reaction.
-
Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Detect ADP: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Read Luminescence: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.[8][9][10][11][12][13]
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling pathways and the logical flow of experimental procedures is crucial for understanding the context and execution of kinase inhibitor development.
General workflow for kinase inhibitor synthesis and evaluation.
Simplified EGFR signaling pathway and point of inhibition.
Role of Aurora A kinase in mitosis and its inhibition.
Simplified BTK signaling pathway in B-cells.
By considering the alternative pyrimidine building blocks presented in this guide, researchers can expand their synthetic toolbox for the development of novel kinase inhibitors. The choice of starting material will depend on the specific synthetic strategy, desired substitution pattern, and cost considerations. The provided protocols and diagrams serve as a valuable resource for the practical implementation and conceptual understanding of kinase inhibitor synthesis and evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
Unveiling the Biological Potential: A Comparative Analysis of Methyl 4-chloropyrimidine-5-carboxylate Analogs
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold remains a cornerstone in the quest for novel therapeutic agents. This guide provides a comprehensive assessment of the biological activity of analogs based on the Methyl 4-chloropyrimidine-5-carboxylate core structure. By presenting experimental data, detailed protocols, and visualizing key signaling pathways, we aim to facilitate a deeper understanding of their potential as targeted therapies, particularly in oncology.
The versatile structure of pyrimidine derivatives allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Analogs of this compound have emerged as promising candidates, particularly as inhibitors of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in diseases like cancer.[2][3]
This guide will delve into the structure-activity relationships (SAR) of these analogs, comparing their efficacy against various cancer cell lines and their inhibitory potential against specific kinase targets.
Comparative Biological Activity of Pyrimidine Analogs
The biological activity of this compound analogs is significantly influenced by the substituent at the 4-position of the pyrimidine ring. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various analogs against different cancer cell lines and specific kinase enzymes.
| Compound ID | 4-Position Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | HCT-116 (Colon) | [4] | ||
| 9d | -(CH)=N-NH-C(=O)-Ph | 2.15 | [4] | |
| 11e | -NH-N=C(Ph)-C(=O)NH-Ph(2,4-di-NO2) | 1.14 | [4] | |
| 12b | -NH-N=C(Me)-C(=O)NH-Ph(4-NO2) | 1.59 | [4] | |
| Series 2 | MCF-7 (Breast) | [4][5] | ||
| 11e | -NH-N=C(Ph)-C(=O)NH-Ph(2,4-di-NO2) | 1.54 | [4] | |
| 2 | -NH-CH2-Ph | 0.013 | [6] | |
| 3 | -NH-Ph | 4.3 | [6] | |
| Series 3 | HepG2 (Liver) | [7] | ||
| 10b | 4-(4-fluorophenyl)amino | 3.56 | [7] | |
| Series 4 | A549 (Lung) | [7] | ||
| 10b | 4-(4-fluorophenyl)amino | 5.85 | [7] |
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Series 5 | VEGFR-2 | [4][8][9] | |
| 9d | 2.41 | [4] | |
| 11e | 0.61 | [4] | |
| 12b | 0.53 | [4] | |
| Series 6 | EGFR | [7] | |
| 10b | 0.00829 | [7] |
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine analogs in the complete growth medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[11]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[10]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using suitable software.[10]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase by quantifying the amount of ATP remaining after the kinase reaction.[12]
Materials:
-
Recombinant kinase (e.g., VEGFR-2, EGFR)
-
Kinase assay buffer
-
Peptide substrate specific for the kinase
-
ATP
-
This compound analogs (dissolved in DMSO)
-
ATP detection reagent (e.g., Kinase-Glo®)
-
384-well plates
-
Luminometer
Protocol:
-
Compound Dispensing: Dispense the pyrimidine analogs at various concentrations into the wells of a 384-well plate. Include a vehicle control (DMSO).
-
Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase, its specific peptide substrate, and ATP in the kinase assay buffer.
-
Initiation of Kinase Reaction: Add the kinase reaction mixture to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.[12]
-
Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.[12]
-
Data Acquisition: Measure the luminescence intensity of each well using a luminometer.[12]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Mechanisms of Action
Many pyrimidine-based compounds exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. The following diagrams illustrate the points of intervention for these inhibitors within the JAK-STAT and EGFR signaling pathways.
References
- 1. Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. dovepress.com [dovepress.com]
- 9. Novel potent substituted 4-amino-2-thiopyrimidines as dual VEGFR-2 and BRAF kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 11. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 12. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 4-chloropyrimidine-5-carboxylate: A Step-by-Step Guide
The safe and compliant disposal of Methyl 4-chloropyrimidine-5-carboxylate is crucial for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.
Hazard Summary & Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal. All personnel handling this chemical must be equipped with the appropriate Personal Protective Equipment (PPE).
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] | Chemical-resistant gloves (e.g., nitrile), lab coat or protective clothing, NIOSH/MSHA-approved respirator (if dust is generated).[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Chemical-resistant gloves, lab coat. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Safety goggles or face shield.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2] | Use only in a well-ventilated area or under a chemical fume hood.[1] |
Step-by-Step Disposal Protocol
Follow this procedure to ensure the safe disposal of this compound waste.
1. Preparation and Segregation:
-
Waste Identification: Designate a specific, clearly labeled, and sealed container for this compound waste. The label should include the chemical name and relevant hazard symbols.
-
Incompatible Materials: This chemical is incompatible with bases, strong oxidizing agents, and amines.[1] Ensure that the designated waste container does not contain any of these substances to prevent dangerous chemical reactions.
-
Location: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible.[1]
2. Spill Management and Collection:
-
Minor Spills: In the event of a small spill, carefully sweep up the solid material.[1] Avoid generating dust.[2]
-
Collection: Place the swept-up material into the designated, sealed container for disposal.[2][3]
-
Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water. All cleaning materials (e.g., wipes, absorbent pads) must also be placed in the hazardous waste container.
3. Container Management:
-
Primary Container: If disposing of the original container with residual product, ensure the cap is tightly sealed.
-
Contaminated Labware: Any labware (e.g., flasks, beakers, weighing boats) that has come into contact with this compound must be either decontaminated or disposed of as hazardous waste. For disposal, rinse the items and place them in the designated waste container.
4. Storage Pending Disposal:
-
Storage Location: Store the sealed waste container in a dry, cool, and well-ventilated area, away from incompatible materials.[1]
-
Labeling: Ensure the waste container is clearly labeled as hazardous waste, with the full chemical name and accumulation start date.
5. Final Disposal:
-
Regulatory Compliance: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]
-
Professional Disposal Service: Arrange for the collection of the waste by a licensed hazardous waste disposal company.[1][4] Do not attempt to dispose of this chemical down the drain or in regular trash.[2] Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Methyl 4-chloropyrimidine-5-carboxylate
This guide provides crucial safety and logistical information for the handling and disposal of Methyl 4-chloropyrimidine-5-carboxylate, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical intermediate that requires careful handling due to its potential hazards. While specific toxicological properties may not be fully investigated, related chlorinated pyrimidine compounds are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye, skin, and respiratory irritation.[1][2][3][4] A multi-layered approach to PPE is mandatory to minimize exposure.[5]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Equipment Specification | Rationale |
| Eye/Face | Chemical splash goggles or safety glasses with side shields meeting EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield is recommended if there is a splash hazard. | To protect against splashes and dust, which can cause serious eye irritation.[3] |
| Hand | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and remove them carefully to avoid skin contamination.[6] | To prevent skin contact, as the substance can be harmful and cause skin irritation.[4] |
| Body | A lab coat or other protective clothing to prevent skin exposure. A flame-retardant lab coat is recommended.[6] | To protect the skin from accidental spills and contamination. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if ventilation is inadequate, dust is generated, or irritation is experienced. | To prevent inhalation of harmful dust or aerosols, which may cause respiratory irritation.[1][3] |
Safe Handling and Operational Procedures
All handling of this compound should be conducted within a certified chemical fume hood to control airborne exposure.[2][5][6]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2] Don all required PPE as specified in Table 1.
-
Weighing and Transfer:
-
Solution Preparation:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Ensure the container is appropriately labeled with the chemical name and hazard information.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete and before leaving the laboratory.[6][7]
-
Decontaminate all work surfaces. A 0.1% to 0.5% sodium hypochlorite solution can be effective for decontaminating surfaces that have come into contact with similar halogenated pyrimidines.[6]
-
Emergency Procedures
Immediate action is required in the event of any exposure.
Table 2: Emergency First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Skin Contact | Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[1][6][7] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][7] |
Spill and Disposal Plan
Proper management of spills and waste is critical to prevent environmental contamination and further exposure.
Spill Cleanup:
-
Evacuate the area and ensure adequate ventilation.
-
Wearing full PPE, gently sweep or vacuum the solid material to avoid creating dust.[6]
-
Place the collected material into a suitable, labeled container for hazardous waste disposal.[1][6]
Waste Disposal:
As a halogenated pyrimidine, this compound waste must be managed as hazardous chemical waste.[6]
Table 3: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Trace Contaminated Items | Items with minimal residual contamination (e.g., used gloves, wipes) should be placed in a designated hazardous waste container for incineration. |
| Bulk Waste | Unused or expired product and grossly contaminated items are considered bulk waste and must be disposed of in a sealed, labeled container for hazardous waste.[6] |
All waste must be disposed of via an approved hazardous waste disposal plant, following all local, state, and federal regulations.[2][7]
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
